3-Sulfo-glycodeoxycholic acid-d4disodium
Descripción
Propiedades
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULKSPCQVQLCU-JHVXYEQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Sulfo-glycodeoxycholic acid-d4 disodium salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a deuterated and sulfated derivative of a secondary bile acid. This document consolidates key chemical and physical data, outlines its primary applications in research, provides a representative experimental protocol for its use in quantitative analysis, and illustrates the critical signaling pathways in which its parent compounds are involved.
Core Compound Data
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a stable isotope-labeled internal standard used for the accurate quantification of its non-labeled counterpart in biological matrices by mass spectrometry. The introduction of four deuterium (B1214612) atoms (d4) provides a distinct mass shift, enabling its differentiation from the endogenous analyte. The sulfation at the 3-position increases its water solubility, reflecting a key metabolic detoxification pathway for bile acids.
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | [1] |
| Molecular Weight | 577.68 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥98% (CP), ≥98 atom % D | [4] |
| Storage Temperature | -20°C | [1][2][4] |
| Solubility | Slightly soluble in Ethanol and Methanol | [3] |
| Primary Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics | [1][2] |
Role in Research and Drug Development
3-Sulfo-glycodeoxycholic acid-d4 disodium salt serves as an invaluable tool in various research domains, primarily due to its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods.[5] Its structure incorporates key features of bile acid metabolism: glycine (B1666218) conjugation, formation of a secondary bile acid (deoxycholic acid), and sulfation.
The parent compound, glycodeoxycholic acid (GDCA), is a secondary bile acid formed by the conjugation of deoxycholic acid with glycine.[6] It is involved in critical physiological and pathophysiological processes. Research has shown that GDCA can inhibit primary bile acid synthesis and is implicated in modulating gut microbiota and related metabolic pathways.[7][8]
Sulfation is a major detoxification pathway for bile acids, catalyzed by sulfotransferases such as SULT2A1.[9] This modification increases the hydrophilicity of bile acids, thereby facilitating their elimination and reducing their potential toxicity.[10] Studying sulfated bile acids is crucial for understanding cholestatic liver diseases and other conditions characterized by impaired bile acid homeostasis. The use of deuterated and sulfated standards like 3-Sulfo-glycodeoxycholic acid-d4 disodium salt allows for precise tracking and quantification of these important metabolites.
Experimental Protocols
The following is a representative experimental protocol for the quantification of sulfated bile acids in human plasma using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for bile acid analysis.
Objective: To quantify the concentration of 3-Sulfo-glycodeoxycholic acid in human plasma.
Materials:
-
Human plasma (collected in EDTA tubes)
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (3-Sulfo-glycodeoxycholic acid-d4 disodium salt) at a known concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other bile acids (e.g., start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (3-Sulfo-glycodeoxycholic acid) and the internal standard (3-Sulfo-glycodeoxycholic acid-d4). The exact m/z values will need to be optimized on the specific instrument.
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.
-
-
Signaling Pathways and Logical Relationships
The metabolism and signaling of bile acids are complex, involving a network of enzymes and nuclear receptors. Below are diagrams illustrating key pathways relevant to 3-Sulfo-glycodeoxycholic acid.
References
- 1. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids as Hormones: The FXR-FGF15/19 Pathway | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium salt
This technical guide provides a comprehensive overview of the physical properties, applications, and relevant biological context of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated and sulfated form of glycodeoxycholic acid. The introduction of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices. The sulfation at the 3-position increases its water solubility, which is a key detoxification pathway for bile acids in vivo.
Table 1: Physical and Chemical Properties of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt
| Property | Value |
| Molecular Formula | C26H37D4NNa2O8S |
| Molecular Weight | Approximately 577.68 g/mol [1][2] |
| Appearance | Off-white solid[3] |
| Storage Conditions | -20°C, protected from light[2][4][5] |
| Purity | Typically ≥98% for both chemical and isotopic purity |
| Solubility | Information on the exact solubility of the d4 disodium salt is limited. However, related non-deuterated sulfated bile acids are known to have increased water solubility compared to their non-sulfated forms. For related compounds, slight solubility in methanol (B129727) has been noted[6]. |
Application in Quantitative Analysis
The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous 3-Sulfo-glycodeoxycholic acid in various biological samples, including plasma, serum, and fecal matter.
General Experimental Protocol for Bile Acid Quantification using LC-MS/MS
The following is a generalized protocol for the quantification of bile acids using a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
2.1.1. Sample Preparation (Protein Precipitation & Extraction)
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
To 50 µL of the sample, add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium salt at a known concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Centrifuge again to pellet any remaining particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.1.2. Liquid Chromatography Separation
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
2.1.3. Tandem Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Table 2: Example of MRM Transitions for Bile Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Endogenous 3-Sulfo-glycodeoxycholic acid | Value to be determined empirically | Value to be determined empirically |
| 3-Sulfo-glycodeoxycholic acid-d4 disodium salt (Internal Standard) | Value to be determined empirically | Value to be determined empirically |
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument being used.
Experimental Workflow Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. avantiresearch.com [avantiresearch.com]
Synthesis Pathway of 3-Sulfo-glycodeoxycholic acid-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible multi-step synthesis pathway for 3-Sulfo-glycodeoxycholic acid-d4, an isotopically labeled, sulfated, and glycine-conjugated secondary bile acid. This compound is of significant interest as an internal standard for mass spectrometry-based bioanalysis in metabolic research and drug development, particularly in studies involving bile acid metabolism and transport. The synthesis involves a strategic sequence of protection, deuteration, amide coupling, deprotection, and selective sulfation.
I. Overall Synthetic Strategy
The synthesis of 3-Sulfo-glycodeoxycholic acid-d4 from deoxycholic acid is a multi-step process that requires careful control of regioselectivity. The proposed pathway involves the following key transformations:
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Protection of the 12α-hydroxyl group of deoxycholic acid to prevent its reaction in subsequent steps.
-
Deuterium (B1214612) labeling of the steroid nucleus to introduce four deuterium atoms.
-
Amide coupling of the protected and deuterated deoxycholic acid with glycine (B1666218).
-
Deprotection of the 12α-hydroxyl group.
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Selective sulfation of the 3α-hydroxyl group.
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Purification of the final product.
This strategy is designed to ensure the selective modification of the desired functional groups and to allow for the purification of intermediates at each stage.
II. Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis of 3-Sulfo-glycodeoxycholic acid-d4.
Step 1: Selective Protection of the 12α-Hydroxyl Group of Deoxycholic Acid
To achieve selective sulfation of the 3α-hydroxyl group in a later step, the 12α-hydroxyl group must first be protected. An acetyl group is a suitable protecting group for this purpose.
Table 1: Reagents and Conditions for Step 1
| Parameter | Value |
| Starting Material | Deoxycholic Acid |
| Reagent | Acetic Anhydride (B1165640) |
| Solvent | Pyridine (B92270) |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Acidification and Extraction |
Protocol:
-
Deoxycholic acid (1 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetic anhydride (1.1 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to 0 °C and acidified with 1 M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid.
Step 2: Deuteration of the Steroid Nucleus
The introduction of deuterium atoms can be achieved through hydrogen-deuterium exchange reactions on the steroid backbone. This protocol aims to introduce four deuterium atoms.
Table 2: Reagents and Conditions for Step 2
| Parameter | Value |
| Starting Material | 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid |
| Reagent | Deuterium Oxide (D₂O) |
| Catalyst | Palladium on Carbon (Pd/C) |
| Temperature | 100-120 °C |
| Reaction Time | 24-48 hours |
| Work-up | Filtration and Solvent Removal |
Protocol:
-
The protected deoxycholic acid from Step 1 (1 equivalent) and 10% Pd/C (catalytic amount) are suspended in D₂O in a sealed pressure vessel.
-
The mixture is heated to 100-120 °C and stirred vigorously for 24-48 hours.
-
The reaction progress and deuterium incorporation can be monitored by mass spectrometry.
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.
-
The D₂O is removed by lyophilization or azeotropic distillation with toluene (B28343) to yield the deuterated product, 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid-d4.
Step 3: Amide Coupling with Glycine Ethyl Ester
The carboxyl group of the deuterated bile acid is activated and then coupled with the amino group of glycine ethyl ester to form the amide bond.
Table 3: Reagents and Conditions for Step 3
| Parameter | Value |
| Starting Material | 3α-acetoxy-12α-hydroxy-5β-cholan-24-oic acid-d4 |
| Coupling Reagent | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) |
| Amino Acid | Glycine ethyl ester hydrochloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash and extraction |
Protocol:
-
The deuterated bile acid from Step 2 (1 equivalent), glycine ethyl ester hydrochloride (1.2 equivalents), and EEDQ (1.2 equivalents) are dissolved in anhydrous DCM or THF.
-
Triethylamine (2.5 equivalents) is added to the mixture, and it is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 4: Hydrolysis of the Ethyl Ester and Acetyl Protecting Group
The ethyl ester of the glycine moiety and the acetyl protecting group on the 3α-hydroxyl are removed simultaneously by alkaline hydrolysis.
Table 4: Reagents and Conditions for Step 4
| Parameter | Value |
| Starting Material | Ethyl N-(3α-acetoxy-12α-hydroxy-5β-cholan-24-oyl-d4)glycinate |
| Reagent | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH) |
| Solvent | Methanol (B129727)/Water mixture |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Work-up | Acidification and precipitation |
Protocol:
-
The product from Step 3 is dissolved in a mixture of methanol and water.
-
Potassium carbonate or sodium hydroxide (excess) is added, and the mixture is heated to 60-80 °C for 4-8 hours.
-
The reaction is monitored by TLC until both ester and acetyl groups are cleaved.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with 1 M HCl to precipitate the product, glycodeoxycholic acid-d4.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Step 5: Selective 3α-O-Sulfation
The final step is the selective sulfation of the 3α-hydroxyl group. The sulfur trioxide pyridine complex is a mild and effective reagent for this transformation.
Table 5: Reagents and Conditions for Step 5
| Parameter | Value |
| Starting Material | Glycodeoxycholic acid-d4 |
| Sulfating Agent | Sulfur trioxide pyridine complex |
| Solvent | Anhydrous Pyridine or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching and purification |
Protocol:
-
Glycodeoxycholic acid-d4 (1 equivalent) is dissolved in anhydrous pyridine or DMF under an inert atmosphere.
-
The solution is cooled to 0 °C, and sulfur trioxide pyridine complex (1.5-2 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
The solvent is removed under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography to yield 3-Sulfo-glycodeoxycholic acid-d4.
III. Visualization of the Synthesis Pathway
The overall workflow for the synthesis of 3-Sulfo-glycodeoxycholic acid-d4 is depicted in the following diagram.
Caption: Proposed synthetic pathway for 3-Sulfo-glycodeoxycholic acid-d4.
IV. Conclusion
This technical guide provides a detailed, step-by-step synthesis pathway for 3-Sulfo-glycodeoxycholic acid-d4. The described protocols are based on established chemical transformations in bile acid chemistry and offer a robust framework for the preparation of this important analytical standard. Researchers and scientists can adapt these methodologies to their specific laboratory settings. Careful monitoring and purification at each step are crucial for obtaining the final product in high purity.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Sulfated Bile Acids in Metabolism
Executive Summary
Bile acids (BAs), traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, as well as glucose, lipid, and energy homeostasis.[1][2] A key, yet often underappreciated, modification to bile acids is sulfation, a metabolic pathway that profoundly alters their physicochemical properties and biological functions.[3][4] This process, primarily catalyzed by the cytosolic sulfotransferase SULT2A1 in the liver and intestine, converts hydrophobic, potentially toxic bile acids into more water-soluble, readily excretable, and less biologically active compounds.[3][5]
Sulfation serves as a crucial detoxification mechanism, particularly for hydrophobic secondary bile acids like lithocholic acid (LCA), mitigating their cellular toxicity and potential for inducing cholestasis.[4][6] The addition of a sulfate (B86663) moiety drastically reduces the ability of bile acids to activate key nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), thereby dampening their downstream metabolic signaling.[7][8] While historically viewed as an inactivation and elimination pathway, emerging evidence suggests that specific sulfated bile acids may possess unique signaling properties, adding a new layer of complexity to their metabolic role.[9][10]
This technical guide provides a comprehensive overview of the role of sulfated bile acids in metabolism. It details the enzymatic machinery and regulation of the sulfation pathway, summarizes key quantitative data on sulfation kinetics and physiological concentrations, describes the impact of sulfation on metabolic signaling, and outlines detailed experimental protocols for their analysis.
The Bile Acid Sulfation Pathway: Synthesis and Regulation
Sulfation is a major metabolic route for the elimination and detoxification of bile acids.[11] This process involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the bile acid steroid nucleus.[6]
The Key Enzyme: Sulfotransferase 2A1 (SULT2A1)
In humans, the primary enzyme responsible for bile acid sulfation is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[5][12] SULT2A1 is a member of the SULT2 hydroxysteroid sulfotransferase family and is most abundantly expressed in the liver, adrenal gland, and intestine.[3][5] It displays broad substrate specificity, acting on various hydroxysteroids, including DHEA and bile acids.[6][13]
The affinity of SULT2A1 for different bile acids is inversely proportional to the number of hydroxyl groups on the bile acid.[12][13] Consequently, the highly toxic monohydroxy bile acid, lithocholic acid (LCA), has the highest affinity for sulfation, whereas the less toxic trihydroxy bile acid, cholic acid (CA), has the lowest affinity.[12][13] This substrate preference underscores the primary role of sulfation in detoxifying the most hydrophobic and potentially harmful bile acids.[6]
Regulation of SULT2A1 Expression
The transcription of the SULT2A1 gene is tightly controlled by several nuclear receptors that also play central roles in sensing bile acid levels and regulating lipid and xenobiotic metabolism.[6] This regulation ensures that the capacity for bile acid detoxification can be upregulated in response to metabolic stress, such as high bile acid concentrations (cholestasis).
Key regulators include:
-
Farnesoid X Receptor (FXR) : As the primary bile acid sensor, FXR is involved in the homeostasis of bile acid synthesis and transport.[6]
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) : These receptors are key regulators of xenobiotic and drug metabolism and also contribute to the regulation of SULT2A1.[6]
-
Vitamin D Receptor (VDR) : VDR has also been identified as a potential regulator of bile acid sulfation.[14]
During inflammatory states, such as the acute-phase response induced by lipopolysaccharide (LPS), the expression and activity of these nuclear receptors are suppressed.[6] This leads to a downstream downregulation of SULT2A1 and the PAPS synthase PAPSS2, resulting in decreased sulfation capacity, which may contribute to cholestasis associated with inflammation.[6]
Physicochemical and Metabolic Consequences of Sulfation
The addition of a negatively charged sulfate group dramatically alters the properties of a bile acid, leading to significant changes in its absorption, transport, and ultimate metabolic fate.[3][4]
-
Increased Water Solubility : Sulfation makes bile acids more hydrophilic, which facilitates their excretion.[15][16]
-
Decreased Intestinal Absorption : Sulfated bile salts are less efficiently reabsorbed from the intestine compared to their non-sulfated counterparts.[15][16] This disrupts their enterohepatic circulation, promoting their elimination.[3]
-
Enhanced Renal and Fecal Excretion : Due to their increased water solubility and reduced intestinal reabsorption, sulfated bile acids are more readily excreted in both urine and feces.[3][4] In humans, while only a small fraction of bile acids in serum and bile are sulfated, over 70% of urinary bile acids are in the sulfated form, highlighting the kidney's role in clearing these compounds.[3]
-
Reduced Cytotoxicity : Sulfation is a key detoxification pathway that reduces the harmful effects of bile acids.[3] For example, sulfation abolishes the cytotoxicity of LCA against hepatocytes, prevents the disruption of cellular membranes, and decreases the carcinogenicity of LCA.[3]
Quantitative Data on Bile Acid Sulfation
SULT2A1 Enzyme Kinetics
The efficiency of sulfation for different bile acids has been characterized by determining the Michaelis-Menten kinetic parameters for the SULT2A1 enzyme.[12][13] These studies confirm the high affinity and efficiency of SULT2A1 in metabolizing more hydrophobic bile acids.
| Bile Acid Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (Vₘₐₓ/Kₘ) | Reference |
| Lithocholic acid (LCA) | 1.8 | 137.9 | 76.6 | [12][13] |
| Deoxycholic acid (DCA) | 16.9 | 129.5 | 7.7 | [12][13] |
| Chenodeoxycholic acid (CDCA) | 68.6 | 85.1 | 1.2 | [12][13] |
| Ursodeoxycholic acid (UDCA) | 11.2 | 130.4 | 11.6 | [12][13] |
| Cholic acid (CA) | 102.7 | 108.6 | 1.1 | [12][13] |
| For Comparison | ||||
| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | 34.4 | [12][13] |
Physiological Concentrations of Sulfated Bile Acids
The proportion of sulfated bile acids varies significantly between different biological compartments, reflecting the pathway's role in elimination rather than systemic circulation.
| Biological Fluid | % of Total Bile Acids that are Sulfated | Total Sulfated BA Concentration (Healthy Subjects) | Key Findings | Reference |
| Serum | < 15% | Mean: 0.450 µg/mL | Sulfated lithocholic acid is a major component of the sulfated BA pool in serum.[17] | [3][17] |
| 16.8 ± 1.5% | Mean: 0.9 ± 0.1 µmol/L (range: undetectable to 1.9 µmol/L) | Percentage of sulfated BAs decreases with the severity of hepatocellular insufficiency.[18] | [18] | |
| Bile | Small proportion | Not specified | 40-75% of lithocholic acid in bile is sulfated.[3] | [3] |
| Urine | > 70% | Not specified (Total BA excretion is < 1µM/day) | The high percentage reflects efficient renal clearance of sulfated BAs.[3] | [3] |
Role of Sulfated Bile Acids in Metabolic Signaling
Unconjugated and taurine/glycine-conjugated bile acids are potent ligands for nuclear receptors (FXR) and G-protein coupled receptors (TGR5), which are critical for metabolic regulation.[7][8]
-
FXR Signaling : Activation of FXR in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[19][20] CDCA is the most potent endogenous FXR agonist.[20]
-
TGR5 Signaling : Activation of TGR5, particularly by secondary bile acids like LCA and DCA, stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and increases energy expenditure in brown adipose tissue and muscle.[7][8][21]
Sulfation generally abolishes or significantly reduces the ability of bile acids to activate both FXR and TGR5. This is a critical aspect of their detoxification, as it prevents the potentially harmful over-activation of these signaling pathways that could result from the high bile acid concentrations seen in cholestasis.[4]
However, recent research suggests a more nuanced role. For instance, cholic acid-7-sulfate (CA-7S), a specific sulfated bile acid, has been shown to activate TGR5, stimulate GLP-1 secretion, and improve glucose tolerance in mice.[9] This indicates that while sulfation is a dominant detoxification pathway, certain sulfated species may retain or gain unique signaling capabilities, representing a novel area for therapeutic exploration in metabolic diseases like diabetes.[9][10]
Role in Pathophysiology
The balance of bile acid sulfation is critical, and its dysregulation is associated with several disease states.
-
Cholestasis : During cholestatic liver diseases, where bile flow is impaired, the formation of sulfated bile acids increases significantly.[3][15] This is a protective, adaptive response to facilitate the urinary excretion of accumulating toxic bile acids.[19][22] Infusion of sulfated bile acids can stimulate bile flow (choleretic effect) and reduce the secretion of biliary lipids, which helps protect cell membranes from the detergent properties of high concentrations of non-sulfated bile acids.[22]
-
Inflammatory Bowel Disease (IBD) : In IBD, dysbiosis of the gut microbiota can lead to altered bile acid metabolism, characterized by increased levels of fecal sulfated bile acids and reduced secondary bile acids.[23] While secondary bile acids often exert anti-inflammatory effects, some studies suggest that sulfation may abolish these properties or even render them pro-inflammatory, potentially contributing to chronic inflammation.[16][23]
-
Diabetes and Obesity : The altered bile acid profiles seen in type 2 diabetes and obesity involve changes in both primary and secondary bile acids.[24][25][26] While the role of sulfation is still being elucidated, the discovery that specific sulfated BAs like CA-7S can improve glucose homeostasis via TGR5 activation suggests that modulating the sulfation pathway could be a novel therapeutic strategy.[9][10]
Experimental Protocols and Methodologies
The accurate quantification of sulfated and non-sulfated bile acids in complex biological matrices is essential for research in this field. Advanced analytical techniques are required to differentiate between numerous structurally similar isomers.[11][27][28]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the simultaneous characterization of a wide range of bile acids and their sulfated metabolites.[11][27]
Detailed Protocol for Mouse Plasma, Liver, Bile, and Urine (Adapted from Alnouti, 2011): [11]
-
Sample Preparation:
-
Plasma and Liver Homogenate: Protein precipitation is performed. To 50 µL of sample, add 100 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.
-
Bile and Urine: Solid-phase extraction (SPE) is used. Dilute the sample (e.g., 1:100 for bile) with water. Load onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge with water to remove salts. Elute the bile acids with an organic solvent like methanol.
-
-
Chromatographic Separation:
-
Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using two mobile phases. For example:
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in a methanol:acetonitrile:water mixture.[29]
-
Mobile Phase B: 0.1% acetic acid in a methanol:acetonitrile:2-propanol mixture.[29]
-
-
Gradient: A typical run involves a gradient from a low to a high percentage of the organic mobile phase (B) over 20-25 minutes to achieve baseline separation of the various bile acid species.[11]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in negative mode is used, as bile acids and their conjugates are readily deprotonated.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[27] In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of a specific bile acid) and then fragment it, monitoring for a specific product ion. This precursor-product ion transition is unique for each analyte, allowing for accurate quantification even in a complex mixture.
-
-
Quantification:
-
Calibration curves are generated by spiking known concentrations of bile acid standards into a blank matrix (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte to its corresponding deuterated internal standard is used for quantification to correct for matrix effects and variations in extraction efficiency.
-
Enzymatic Assay for 3α-Sulfated Bile Acids
For rapid measurement of total 3α-sulfated bile acids, an enzymatic method can be employed.[18]
Protocol Outline (Adapted from Muto et al., 1990): [18]
-
Principle: The assay uses a specific enzyme, bile acid 3α-sulfate sulfohydrolase, to cleave the sulfate group from 3α-sulfated bile acids. The resulting 3α-hydroxy bile acid is then measured using a conventional enzymatic assay involving 3α-hydroxysteroid dehydrogenase.
-
Procedure:
-
A serum sample is incubated with bile acid 3α-sulfate sulfohydrolase.
-
The reaction mixture is then treated with 3α-hydroxysteroid dehydrogenase (3α-HSD).
-
In the presence of NAD⁺, 3α-HSD oxidizes the 3-hydroxyl group, producing NADH.
-
The amount of NADH produced, which is stoichiometric to the amount of 3α-sulfated bile acid originally present, is measured spectrophotometrically or fluorometrically.
-
-
Advantages: This method is simple, rapid, and does not require sophisticated instrumentation like mass spectrometry.[18]
-
Limitations: It measures the total concentration of 3α-sulfated bile acids and does not provide information on individual sulfated species.
Conclusion and Future Directions
Bile acid sulfation, mediated primarily by SULT2A1, is a fundamental metabolic pathway that serves to detoxify and eliminate hydrophobic bile acids, thereby protecting against liver injury.[3][4] By converting potent signaling molecules into largely inactive and readily excretable forms, sulfation acts as a crucial buffer against the over-activation of metabolic signaling pathways like FXR and TGR5, particularly in states of bile acid overload such as cholestasis.[4]
While traditionally viewed as a simple inactivation pathway, the landscape is evolving. The discovery of specific sulfated bile acids with unique signaling functions opens up new avenues of research.[9] Future work should focus on:
-
Deconvoluting the Sulfated Bile Acid Metabolome: Utilizing advanced analytical platforms to comprehensively profile the full spectrum of sulfated bile acid species in various metabolic diseases.
-
Identifying Novel Signaling Roles: Investigating whether other specific sulfated bile acids act as ligands for known or orphan receptors to mediate distinct biological effects.
-
Therapeutic Modulation: Exploring the potential of modulating SULT2A1 activity or developing synthetic sulfated bile acid analogues as therapeutic agents for metabolic disorders, including cholestatic liver disease, IBD, and type 2 diabetes.
A deeper understanding of the nuanced roles of sulfated bile acids will be critical for developing novel diagnostics and targeted therapies for a range of metabolic diseases.
References
- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of Serum Bile Acids in Elderly Type 2 Diabetic Patients with Various Obesity Types: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physoc.org [physoc.org]
- 22. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 25. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Obesity diabetes and the role of bile acids in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Imperative for Accurate Bile Acid Quantification
An In-depth Technical Guide to Deuterated Standards for Bile Acid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role and application of deuterated internal standards in the quantitative analysis of bile acids. Accurate measurement of bile acids is paramount for understanding their function in metabolic regulation and for the development of novel therapeutics targeting bile acid-related signaling pathways.
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2][3][4][5] They are not only essential for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as crucial signaling molecules that regulate a complex network of metabolic pathways.[1][6][7][8][9] Bile acids exert their signaling effects primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4][6] Dysregulation of bile acid metabolism is implicated in a variety of diseases, including cholestatic liver diseases, nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity.[8][9]
Given their profound physiological impact, the precise and accurate quantification of individual bile acids in biological matrices is a key objective in biomedical research and drug development. However, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), while powerful, are susceptible to variations in sample preparation and matrix effects, which can significantly impact ionization efficiency and lead to inaccurate results.[1][10]
Deuterated Standards: The Gold Standard for Quantitative Bioanalysis
To overcome the challenges of accurate quantification, the use of stable isotope-labeled internal standards (SIL-ISs) is the universally recommended approach in bioanalytical method validation guidelines.[11] Deuterated standards, where one or more hydrogen atoms in the bile acid molecule are replaced with deuterium (B1214612) (²H), are the most commonly used SIL-ISs in this field.[1][10][12]
The fundamental principle behind their efficacy is that deuterated standards are chemically and physically almost identical to their endogenous counterparts.[11] This similarity ensures they co-elute during chromatography and experience nearly identical effects during sample extraction, derivatization, and ionization in the mass spectrometer. By adding a known concentration of the deuterated standard to each sample at the beginning of the workflow, any analytical variability can be normalized. The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. This strategy effectively corrects for:
-
Sample loss during extraction and handling.
-
Variability in ionization efficiency (ion suppression or enhancement) caused by the sample matrix.[1][10]
-
Fluctuations in instrument performance .
The use of a specific deuterated analogue for each target bile acid provides the most accurate quantification.[13]
Common Deuterated Bile Acid Standards for Research
A wide array of deuterated bile acid standards are commercially available, covering primary, secondary, and conjugated species. These are often supplied as ready-to-use mixtures dissolved in methanol (B129727) for convenience in high-throughput analyses.[1][2]
Table 1: Commonly Used Deuterated Bile Acid Standards
| Deuterated Standard Name | Abbreviation | Typical Mass Shift (Da) | Analyte Class | Key Application |
| Cholic Acid-d4 | CA-d4 | +4 | Primary, Unconjugated | Quantification of Cholic Acid |
| Chenodeoxycholic Acid-d4 | CDCA-d4 | +4 | Primary, Unconjugated | Quantification of Chenodeoxycholic Acid |
| Deoxycholic Acid-d4 | DCA-d4 | +4 | Secondary, Unconjugated | Quantification of Deoxycholic Acid |
| Lithocholic Acid-d4 | LCA-d4 | +4 | Secondary, Unconjugated | Quantification of Lithocholic Acid |
| Ursodeoxycholic Acid-d4 | UDCA-d4 | +4 | Secondary, Unconjugated | Quantification of Ursodeoxycholic Acid |
| Glycocholic Acid-d4 | GCA-d4 | +4 | Primary, Glycine-Conjugated | Quantification of Glycocholic Acid |
| Glycochenodeoxycholic Acid-d4 | GCDCA-d4 | +4 | Primary, Glycine-Conjugated | Quantification of Glycochenodeoxycholic Acid |
| Taurocholic Acid-d4 | TCA-d4 | +4 | Primary, Taurine-Conjugated | Quantification of Taurocholic Acid |
| Taurochenodeoxycholic Acid-d4 | TCDCA-d4 | +4 | Primary, Taurine-Conjugated | Quantification of Taurochenodeoxycholic Acid |
| Glycodeoxycholic Acid-d4 | GDCA-d4 | +4 | Secondary, Glycine-Conjugated | Quantification of Glycodeoxycholic Acid |
| Taurodeoxycholic Acid-d4 | TDCA-d4 | +4 | Secondary, Taurine-Conjugated | Quantification of Taurodeoxycholic Acid |
Note: The most common deuteration pattern is on the steroid A-ring at the 2,2,4,4 positions.[14] Mass shift may vary depending on the specific labeled positions.
Experimental Protocols for LC-MS/MS Analysis
The following sections detail a typical workflow for the targeted quantification of bile acids in human serum or plasma using deuterated internal standards.
Sample Preparation
The primary goal of sample preparation is to isolate bile acids from the complex biological matrix and remove interfering substances, such as proteins and phospholipids.[15]
Detailed Methodology:
-
Thawing and Aliquoting: Thaw frozen serum or plasma samples at 4°C. Vortex gently to ensure homogeneity. Transfer a small aliquot (typically 50-100 µL) to a clean microcentrifuge tube.[16]
-
Internal Standard Spiking: Add a precise volume of the deuterated bile acid internal standard mixture to the sample.[1][16][17] This step is critical and should be performed at the very beginning of the process.
-
Protein Precipitation: Add 3 to 4 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.[15][16][17] This precipitates the majority of the proteins.
-
Vortexing and Incubation: Vortex the mixture vigorously for several minutes to ensure thorough mixing and complete protein precipitation.[15] Some protocols may include an incubation step at a low temperature (e.g., -20°C for 30 minutes).[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000-18,000 rcf) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][15][17]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids and internal standards, to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[15] This step removes the organic solvent and concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a specific volume of a suitable mobile phase, often a mixture of methanol and water, to prepare it for injection into the LC-MS/MS system.[15]
LC-MS/MS Instrumentation and Parameters
Chromatographic separation is necessary to resolve isobaric bile acids (those with the same mass but different structures) before detection by the mass spectrometer.
Table 2: Typical Liquid Chromatography (LC) Parameters
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., Acquity UPLC C18, Kinetex C18)[14][18] |
| Column Temperature | 40 - 60 °C[17] |
| Mobile Phase A | Water with an additive (e.g., ammonium (B1175870) acetate (B1210297) and acetic acid)[17][18] |
| Mobile Phase B | Organic solvent mixture (e.g., Acetonitrile/Methanol/Isopropanol) with additive[17][18] |
| Flow Rate | 0.3 - 1.0 mL/min[17][18] |
| Injection Volume | 5 - 10 µL[17][18] |
| Gradient | A multi-step gradient from high aqueous (Phase A) to high organic (Phase B) over several minutes to separate the different bile acid species.[17][18] |
The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Table 3: Typical Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[14][17] |
| Capillary Voltage | 2.0 - 3.5 kV[17] |
| Desolvation Temp. | 500 - 600 °C[17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding deuterated internal standard. For example: |
| Analyte (e.g., CA) : m/z 407.3 → 407.3 (Precursor ion) | |
| IS (e.g., CA-d4) : m/z 411.3 → 411.3 (Precursor ion) | |
| Analyte (e.g., GCA) : m/z 464.3 → 74.0 (Product ion from glycine)[14] | |
| IS (e.g., GCA-d4) : m/z 468.3 → 74.0 | |
| Analyte (e.g., TCA) : m/z 514.3 → 80.0 (Product ion from taurine)[14] | |
| IS (e.g., TCA-d4) : m/z 518.3 → 80.0 |
Note: Compound-specific parameters like cone voltage and collision energy must be optimized for each analyte to achieve maximum signal intensity.[18]
Key Bile Acid Signaling Pathways
Accurate quantification using deuterated standards is essential for elucidating the role of bile acids in cellular signaling.
Farnesoid X Receptor (FXR) Pathway
FXR is a nuclear receptor that acts as a primary sensor for bile acids, particularly chenodeoxycholic acid (CDCA).[6][19] Its activation in the liver and intestine orchestrates a negative feedback loop to control bile acid synthesis and maintain homeostasis.
Mechanism:
-
Bile acids enter hepatocytes and enterocytes.
-
They bind to and activate FXR.
-
In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP).[6]
-
SHP, in turn, inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcription factor for the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1).[6]
-
The resulting downregulation of CYP7A1 reduces the conversion of cholesterol into new bile acids.[6][8]
TGR5 Signaling Pathway
TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell surface that is activated by bile acids. It is highly expressed in enteroendocrine L-cells in the gut.
Mechanism:
-
Bile acids in the intestinal lumen bind to and activate TGR5 on L-cells.
-
This activation stimulates the release of Glucagon-Like Peptide-1 (GLP-1).
-
GLP-1 enters circulation and acts on pancreatic β-cells to enhance glucose-dependent insulin (B600854) secretion.
-
This pathway links bile acid signaling directly to glucose homeostasis and is a key area of research for type 2 diabetes.
Conclusion
Deuterated internal standards are indispensable tools in bile acid research. Their systematic application within a validated LC-MS/MS method ensures the generation of high-quality, reproducible, and accurate quantitative data. This analytical rigor is fundamental to advancing our understanding of the complex roles bile acids play in health and disease and is essential for the discovery and development of new therapeutic agents that target bile acid signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 5. Bile acid - Wikipedia [en.wikipedia.org]
- 6. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid metabolism and signaling, the microbiota, and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Role of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a sulfated, deuterated, and conjugated secondary bile acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its core functions, applications, and the methodologies for its use in experimental settings.
Core Concepts: Deconstructing the Molecule
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a multifaceted molecule, with each component contributing to its overall function.
-
Glycodeoxycholic Acid (GDCA): A secondary bile acid, GDCA is formed in the liver through the conjugation of deoxycholic acid with the amino acid glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, GDCA acts as a signaling molecule, influencing the gut microbiota and cholesterol metabolism.[1] It is known to interact with bile acid receptors such as the G protein-coupled bile acid receptor 5 (TGR5).
-
Sulfation: The addition of a sulfo group at the 3-position of the steroid nucleus is a key detoxification pathway for bile acids.[2] Sulfation significantly increases the water solubility of bile acids, which in turn enhances their excretion through feces and urine and reduces their potential toxicity.[2][3] This modification can also modulate the biological activity of bile acids, potentially having a protective effect in cholestatic conditions by stimulating bile flow.[4]
-
Deuteration (d4): The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature. This makes 3-Sulfo-glycodeoxycholic acid-d4 disodium salt an ideal internal standard for quantitative analysis using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] It can also be employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of sulfated glycodeoxycholic acid in vivo and in vitro.[5][6]
Primary Function: An Analytical Tool in Metabolomics
The principal application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as a stable isotope-labeled internal standard in the quantitative analysis of endogenous sulfated bile acids in biological matrices like plasma, serum, urine, and tissue samples.[7][8] Its structural similarity to the endogenous analyte, 3-Sulfo-glycodeoxycholic acid, ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.[9]
Experimental Workflow: Quantification of Sulfated Bile Acids
The following diagram illustrates a typical workflow for the quantification of sulfated bile acids using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. karger.com [karger.com]
- 4. iroatech.com [iroatech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycochenodeoxycholic acid, 3-sulfate disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]
- 9. benchchem.com [benchchem.com]
3-Sulfo-glycodeoxycholic acid-d4 disodium salt certificate of analysis
An in-depth analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, a sulfated and deuterated derivative of a secondary bile acid, is essential for its application in metabolic research and clinical diagnostics. This technical guide provides a comprehensive overview of the typical data and methodologies found in a Certificate of Analysis (CoA) for this compound, ensuring its quality, identity, and purity for scientific use.
Compound Identification and Chemical Properties
This section summarizes the fundamental chemical and physical characteristics of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
| Parameter | Specification |
| Molecular Formula | C₂₆H₃₈D₄NNa₂O₈S |
| Molecular Weight | 591.70 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Storage Conditions | -20°C, under inert atmosphere |
Purity and Composition Analysis
The purity of the compound is determined through a combination of chromatographic and spectroscopic techniques. The data below represents a typical batch analysis.
| Analytical Test | Method | Result |
| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Conforms to ICH Q3C |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Inorganic Salts (as Na₂SO₄) | Ion Chromatography | ≤ 2.0% |
Identity Confirmation
The structural identity of the compound is unequivocally confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
| Analytical Test | Method | Result |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI), Negative Ion Mode | Conforms to expected mass |
| ¹H-NMR Spectroscopy | 500 MHz in D₂O | Conforms to structure |
| ¹³C-NMR Spectroscopy | 125 MHz in D₂O | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Purity Calculation: The area percentage of the principal peak relative to the total area of all peaks is calculated.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Infusion: The sample, prepared as for HPLC, is directly infused or analyzed via LC-MS.
-
Data Analysis: The observed mass of the [M-2Na+H]⁻ ion is compared to the theoretical exact mass. Isotopic enrichment is confirmed by the mass shift compared to the non-deuterated standard.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Concentration: 5-10 mg/mL.
-
Temperature: 25°C.
-
Data Acquisition: Standard proton experiment with water suppression.
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the observed signals are compared to the expected spectrum for the compound's structure.
Analytical Workflows and Data Relationships
The following diagrams illustrate the logical flow of the analytical process to ensure the quality and identity of the final product.
Commercial Suppliers and Technical Guide for 3-Sulfo-glycodeoxycholic acid-d4
For researchers, scientists, and drug development professionals working with bile acids, the use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices. This guide provides an in-depth overview of the commercial availability and technical application of 3-Sulfo-glycodeoxycholic acid-d4, a sulfated and deuterated analog of a secondary bile acid.
Commercial Availability
Several specialized chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4. The primary application for this compound is as an internal standard in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Format |
| MedChemExpress | 3-Sulfo-glycodeoxycholic acid-d4 sodium | HY-139610S1 | Not specified | Solid |
| Sigma-Aldrich | Glycodeoxycholic-2,2,4,4-d4 acid 3-sulfate disodium (B8443419) salt | 903892 | ≥98 atom % D, ≥98% (CP) | Solid |
| Cambridge Isotope Laboratories, Inc. | Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) | DLM-11798 | 98% | Solid |
Experimental Protocols
The use of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard is integral to isotope dilution mass spectrometry, a technique that provides high accuracy and precision in the quantification of endogenous analytes.[4]
General Protocol for Bile Acid Quantification in Biological Samples using LC-MS/MS
This protocol is a representative example compiled from established methodologies for bile acid analysis.[1][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing a known concentration of 3-Sulfo-glycodeoxycholic acid-d4 and other relevant deuterated internal standards.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the endogenous 3-Sulfo-glycodeoxycholic acid and the deuterated internal standard (3-Sulfo-glycodeoxycholic acid-d4) are monitored. The mass difference of 4 Da allows for their distinct detection.
-
Quantification: The peak area ratio of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous bile acid in the sample by referencing a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Signaling Pathways Involving Glycodeoxycholic Acid
Glycodeoxycholic acid, the non-sulfated, non-deuterated parent compound, is a signaling molecule that activates nuclear receptors and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).[7][8] These pathways are critical in regulating bile acid, lipid, and glucose metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in various physiological and pathophysiological processes, including lipid and glucose metabolism.[1][2] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[3] The accurate quantification of specific sulfated bile acids, such as 3-Sulfo-glycodeoxycholic acid, is essential for understanding their roles in health and disease. This application note provides a detailed protocol for the sensitive and selective quantification of 3-Sulfo-glycodeoxycholic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt, ensures high accuracy and precision.[2]
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analysis of sulfated bile acids using LC-MS/MS. These values are representative and may vary based on the specific instrument and matrix.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Protocols
This section details the methodology for the analysis of 3-Sulfo-glycodeoxycholic acid using LC-MS/MS, including sample preparation, and instrument conditions.
Sample Preparation: Protein Precipitation for Serum/Plasma
Protein precipitation is a straightforward and effective method for extracting bile acids from serum and plasma.[3][4][5]
Materials:
-
Serum or plasma samples
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt internal standard (IS) solution
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol/water)[6]
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 3-Sulfo-glycodeoxycholic acid-d4 internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[6]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid[5] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid[5] |
| Gradient | 70% to 95% B over 10 minutes, hold for 4 minutes[5] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 50°C[4] |
| Injection Volume | 10 µL[2] |
Mass Spectrometry Conditions:
The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2]
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2] |
| Ion Spray Voltage | -4200 V[2] |
| Temperature | 500°C[2] |
| Curtain Gas | 35 psi[2] |
| Collision Gas | Nitrogen[2] |
MRM Transitions:
The specific MRM transitions for 3-Sulfo-glycodeoxycholic acid and its d4-labeled internal standard need to be optimized on the specific mass spectrometer used. For sulfated bile acids, a characteristic product ion at m/z 80 (SO3-) or 97 (HSO4-) is often monitored.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Sulfo-glycodeoxycholic acid | [M-H]⁻ | To be determined |
| 3-Sulfo-glycodeoxycholic acid-d4 | [M-H]⁻ | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 3-Sulfo-glycodeoxycholic acid.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 3-Sulfo-glycodeoxycholic acid-d4 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of bile acids in biological matrices is crucial for understanding liver function, metabolic disorders, and the effects of xenobiotics. Bile acids are steroidal molecules synthesized from cholesterol in the liver, and their concentrations can be indicative of various pathological and physiological states.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity.[2][4] The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by compensating for matrix effects, variations in sample preparation, and instrument response.[5][6] 3-Sulfo-glycodeoxycholic acid-d4 is a deuterated, sulfated, and glycine-conjugated bile acid analog, making it an ideal internal standard for the quantification of sulfated and conjugated bile acids in complex biological samples.
Principle of Use
3-Sulfo-glycodeoxycholic acid-d4 is chemically and structurally analogous to endogenous sulfated and conjugated bile acids. Its deuterium (B1214612) labeling provides a mass shift that allows for its differentiation from the corresponding endogenous analytes by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization behavior are critical for correcting analytical variability.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the utilization of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard in the LC-MS/MS analysis of bile acids in human serum or plasma.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human serum or plasma samples
-
3-Sulfo-glycodeoxycholic acid-d4 internal standard working solution (in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
-
LC-MS vials
Procedure:
-
Pipette 50 µL of human serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 3-Sulfo-glycodeoxycholic acid-d4 internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Representative):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Gradient | Start at 10% B, hold for 1 min; linear increase to 35% B over 17 min; increase to 90% B over 2 min; hold for 1 min; return to 10% B and re-equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[8] |
MS/MS Conditions (Representative):
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V[8] |
| Temperature | 450°C[8] |
| Curtain Gas | 30 psi[8] |
| Ion Source Gas 1 | 40 psi[8] |
| Ion Source Gas 2 | 50 psi[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selective and sensitive detection of the analyte and internal standard. For sulfated bile acids, a characteristic neutral loss of the sulfo group (SO₃, 80 Da) is commonly observed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Sulfo-glycodeoxycholic acid-d4 (IS) | 532.3 | 452.3 | -40 to -50 (Optimize) |
| 3-Sulfo-glycodeoxycholic acid | 528.3 | 448.3 | -40 to -50 (Optimize) |
| Glycodeoxycholic acid | 448.3 | 74.0 | -60 to -70 (Optimize) |
| Taurodeoxycholic acid | 498.3 | 80.0 | -120 to -130 (Optimize) |
| Cholic acid | 407.3 | 407.3 | -10 to -20 (Optimize) |
| Deoxycholic acid | 391.3 | 391.3 | -10 to -20 (Optimize) |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation
The use of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard is expected to yield excellent linearity, accuracy, and precision in the quantification of sulfated and conjugated bile acids.
Table 1: Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85-115% |
| Recovery | 85-115% |
These values are representative and should be established during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for bile acid quantification using 3-Sulfo-glycodeoxycholic acid-d4.
Simplified Bile Acid Signaling Pathway
References
- 1. The profile of bile acids and their sulfate metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bile Acids in Human Plasma by UHPLC-MS/MS using a d4-Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Bile acids are crucial signaling molecules in lipid and glucose metabolism, and their quantification in plasma is vital for research in liver diseases, metabolic disorders, and drug development.[1][2][3][4] This application note provides a detailed protocol for the sensitive and accurate quantification of a panel of bile acids in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates a d4-deuterated internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5]
Introduction
Bile acids are synthesized from cholesterol in the liver and play a primary role in the digestion and absorption of dietary fats.[1][6][7] Beyond their digestive function, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as influence glucose homeostasis, lipid metabolism, and inflammation through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[7][8] Dysregulation of bile acid metabolism is associated with various pathologies, including cholestatic liver disease, nonalcoholic fatty liver disease (NAFLD), and metabolic syndrome.[1][7]
The use of a stable isotope-labeled internal standard, such as a d4-deuterated bile acid, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[5] This is because the internal standard closely mimics the behavior of the endogenous analyte throughout the entire analytical process, from extraction to ionization, thereby compensating for potential variability and ensuring reliable quantification.[5] This application note describes a robust UHPLC-MS/MS method for the quantification of 15 bile acids in human plasma utilizing d4-Cholic Acid as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of plasma bile acids is depicted below.
Materials and Methods
Materials
-
Human plasma (K2EDTA)
-
Bile acid standards (Cholic acid, Chenodeoxycholic acid, etc.)
-
d4-Cholic Acid (Internal Standard)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the d4-Cholic Acid internal standard working solution (1 µg/mL in methanol).[5]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[5][9]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.[9]
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Gradient | 0-1 min, 30% B; 1-8 min, 30-70% B; 8-8.1 min, 70-95% B; 8.1-9 min, 95% B; 9.1-10 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C[10][11] |
| Desolvation Temperature | 500°C[12] |
| Cone Gas Flow | 50 L/hr[10] |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Bile Acids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Cholic Acid (CA) | 407.3 | 343.3 | 20 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 20 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 | 20 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 20 |
| Ursodeoxycholic Acid (UDCA) | 391.3 | 391.3 | 20 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 | 20 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.1 | 20 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 402.3 | 20 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | 20 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | 20 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 452.3 | 20 |
| d4-Cholic Acid (IS) | 411.3 | 347.3 | 20 |
Results and Discussion
The developed method demonstrated excellent linearity, precision, and accuracy for the quantification of 15 bile acids in human plasma.
Table 4: Linearity of Bile Acid Quantification
| Analyte | Calibration Range (ng/mL) | R² |
|---|---|---|
| CA | 1 - 1000 | >0.995 |
| CDCA | 1 - 1000 | >0.995 |
| DCA | 1 - 1000 | >0.995 |
| LCA | 0.5 - 500 | >0.995 |
| UDCA | 0.5 - 500 | >0.995 |
| GCA | 5 - 2000 | >0.995 |
| GCDCA | 5 - 2000 | >0.995 |
| GDCA | 5 - 2000 | >0.995 |
| TCA | 5 - 2000 | >0.995 |
| TCDCA | 5 - 2000 | >0.995 |
| TDCA | 5 - 2000 | >0.995 |
Table 5: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| CA | 10 | 4.5 | 6.2 | 98.7 |
| 500 | 3.1 | 4.8 | 101.2 | |
| CDCA | 10 | 5.2 | 7.1 | 95.5 |
| 500 | 3.8 | 5.5 | 102.1 | |
| GCA | 20 | 4.1 | 5.9 | 99.3 |
| 1000 | 2.9 | 4.2 | 100.8 | |
| TCA | 20 | 4.8 | 6.5 | 97.4 |
| | 1000 | 3.5 | 5.1 | 101.5 |
Bile Acid Signaling Pathway
Bile acids exert their signaling effects primarily through the activation of the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This signaling cascade plays a central role in maintaining metabolic homeostasis.[1][7]
Conclusion
This application note presents a robust and reliable UHPLC-MS/MS method for the quantification of a panel of bile acids in human plasma. The use of a d4-deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in the fields of metabolic disease, hepatology, and drug development. The detailed protocol and performance data provided herein can be readily adopted by laboratories equipped with standard UHPLC-MS/MS instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. Bile acid metabolism and signaling, the microbiota, and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Fecal Bile Acid Analysis Using d4 Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in the gut-liver axis, regulating lipid, glucose, and energy metabolism. Their concentrations and composition in feces reflect the interplay between hepatic synthesis and gut microbial metabolism. Quantitative analysis of fecal bile acids is increasingly important in understanding various physiological and pathological conditions, including liver diseases, metabolic disorders, and the impact of therapeutics on the gut microbiome.
This document provides a detailed protocol for the extraction and quantification of bile acids from fecal samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with deuterated (d4) internal standards. The use of stable isotope-labeled standards is critical for accurate quantification as it corrects for variations in sample extraction efficiency and matrix effects during ionization.[1]
Principles
The method is based on the principle of stable isotope dilution. A known concentration of d4-labeled bile acid internal standards is spiked into each fecal sample prior to extraction.[2] These standards are chemically identical to their endogenous counterparts but differ in mass. During LC-MS/MS analysis, the endogenous (light) and deuterated (heavy) bile acids are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the endogenous analyte to its corresponding deuterated internal standard is used to calculate the exact concentration of the bile acid in the original sample, thereby minimizing errors from sample preparation and matrix interference.
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Internal Standards: A commercially available mixture of d4-labeled bile acids (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid, d4-Deoxycholic Acid, d4-Lithocholic Acid, d4-Ursodeoxycholic Acid, and their glycine (B1666218) and taurine (B1682933) conjugates) dissolved in methanol.[3][4][5]
-
Fecal Samples: Stored at -80°C until analysis.
Sample Preparation and Extraction
Due to the heterogeneous nature of feces, proper homogenization is critical for obtaining representative results.[6][7][8] Both wet and lyophilized (freeze-dried) samples can be used, though extraction from wet feces may offer better recovery for some conjugated bile acids.[3][6]
Protocol for Wet Fecal Sample Extraction:
-
Aliquoting and Weighing: Allow the frozen fecal sample to partially thaw at 4°C to enable aliquoting. Weigh approximately 50-100 mg of wet feces into a 2 mL bead-beating tube. Record the exact weight.
-
Internal Standard Spiking: Add a precise volume of the d4-labeled bile acid internal standard mixture to each tube. The final concentration of the internal standards should be within the linear range of the calibration curve.
-
Homogenization: Add 1 mL of ice-cold methanol (or an optimized solvent mixture like ethanol/phosphate buffer) to the tube.[7] Add ceramic or stainless steel beads of mixed sizes to enhance homogenization.[8] Homogenize the sample using a bead-beater (e.g., Qiagen TissueLyser II) for 10-20 minutes.[9]
-
Protein Precipitation and Centrifugation: Incubate the homogenized samples at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at 16,000 x g for 15 minutes at 4°C.[9]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[9]
-
Final Centrifugation: Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to LC-MS autosampler vials for analysis.
UHPLC-MS/MS Analysis
The following are general parameters and should be optimized for the specific instrument and bile acids of interest.
-
UHPLC System: Agilent 1290 Infinity II or equivalent.[9]
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm) is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium acetate.[10]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[10]
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the bile acids based on their polarity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP or Agilent 6490) operating in negative electrospray ionization (ESI) mode.[2][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each bile acid and its corresponding d4-internal standard are monitored.
Data Presentation
The following table summarizes representative quantitative data for major fecal bile acids in healthy adults and individuals with functional diarrhea, illustrating the typical concentration ranges observed. Concentrations are expressed in nmol/g of dry fecal weight.
| Bile Acid | Abbreviation | Healthy Controls (nmol/g) | Functional Diarrhea (nmol/g) |
| Cholic Acid | CA | 250 ± 50 | 750 ± 150 |
| Chenodeoxycholic Acid | CDCA | 300 ± 70 | 850 ± 180 |
| Deoxycholic Acid | DCA | 1500 ± 300 | 1200 ± 250 |
| Lithocholic Acid | LCA | 1200 ± 250 | 900 ± 200 |
| Ursodeoxycholic Acid | UDCA | 50 ± 15 | 40 ± 10 |
| Glycocholic Acid | GCA | 15 ± 5 | 45 ± 10 |
| Taurocholic Acid | TCA | 10 ± 4 | 30 ± 8 |
Note: These values are illustrative and can vary significantly based on diet, age, and gut microbiome composition.
Visualizations
Experimental Workflow
Caption: Workflow for Fecal Bile Acid Extraction and Analysis.
Bile Acid Metabolism Pathway
Caption: Simplified Pathway of Bile Acid Synthesis and Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 6. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt is a deuterated, sulfated, and conjugated secondary bile acid. Its isotopic labeling makes it an ideal internal standard for quantitative analysis of bile acids in biological matrices using mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Accurate preparation of standard solutions is critical for the reliability and reproducibility of experimental results in metabolomics, clinical diagnostics, and drug metabolism studies.[1] These application notes provide a detailed protocol for the preparation of stock and working solutions of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
Quantitative Data Summary
A summary of the key quantitative data for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is presented in the table below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.[1]
| Property | Value | Source |
| Chemical Formula | C₂₆D₄H₃₇NO₈SNa₂ | [4] |
| Molecular Weight | 577.67 g/mol | [4][5] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| Supplied Form | Typically a solid powder | [2][6] |
| Storage Temperature | -20°C | [2][4][6][7][8][9][10] |
| Stability | ≥ 4 years (when stored correctly) | [2][6] |
Experimental Protocols
-
This product is intended for research use only and is not for human or veterinary use.[2][10][11]
-
Handle the compound in accordance with good industrial hygiene and safety practices.[12]
-
It is recommended to handle the product in a well-ventilated area.[12]
-
Consult the Safety Data Sheet (SDS) for comprehensive information on hazards and safe handling.[7][10]
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt (solid)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
This protocol describes the preparation of a 1 mg/mL stock solution in methanol. Methanol is a common solvent for bile acids and is suitable for LC-MS applications.[2][7]
-
Equilibration: Allow the vial containing the solid 3-Sulfo-glycodeoxycholic acid-d4 disodium salt to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) using a calibrated analytical balance. For maximum recovery, centrifuge the original vial briefly before opening to ensure all the powder is at the bottom.[10]
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a portion of LC-MS grade methanol (approximately 70% of the final volume) to the flask.
-
Mixing: Cap the flask and mix thoroughly by vortexing. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.[8]
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.[8] Store the stock solution at -20°C.[7][8]
Working solutions should be prepared fresh as needed by diluting the stock solution to minimize the risk of degradation.[8]
-
Calculate Dilution: Determine the required concentration for your working standard.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a new volumetric flask.
-
Final Volume: Dilute to the final desired volume with the appropriate solvent (e.g., a mixture of methanol and water, or the initial mobile phase of your LC-MS method).
-
Mixing and Storage: Mix thoroughly and store in a tightly sealed vial at a low temperature (2-8°C for short-term use or -20°C for longer periods).[8]
Visualizations
The following diagram illustrates the workflow for the preparation of stock and working solutions of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
Caption: Workflow for preparing standard solutions.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Glycoursodeoxycholic acid, 3-sulfate (GUDCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) [isotope.com]
- 10. 426658-5mg | 3-Sulfo-glycodeoxycholic Acid Disodium Salt [66874-10 [clinisciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. isotope.com [isotope.com]
Application Note and Protocol: Quantitative Analysis of 3-Sulfo-glycodeoxycholic acid using Stable Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 3-Sulfo-glycodeoxycholic acid in biological matrices, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope dilution technique with 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard to ensure high accuracy and precision. This application note is intended for researchers in metabolic disease, drug development, and gut microbiome studies where the profiling of bile acids is critical.
Introduction
Bile acids are increasingly recognized as significant signaling molecules that regulate various metabolic pathways, including lipid and glucose metabolism, and inflammation.[1] Their quantification in biological fluids is essential for understanding their role in health and disease. 3-Sulfo-glycodeoxycholic acid is a sulfated, glycine-conjugated secondary bile acid. Its accurate measurement can be challenging due to its structural similarity to other bile acids and the complex nature of biological samples.[2][3] Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity.[4] This protocol details the use of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard for the reliable quantification of endogenous 3-Sulfo-glycodeoxycholic acid.[5][6][7]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 3-Sulfo-glycodeoxycholic acid is depicted below.
Caption: Experimental workflow for the quantification of 3-Sulfo-glycodeoxycholic acid.
Materials and Reagents
-
3-Sulfo-glycodeoxycholic acid standard (for calibration curve)
-
3-Sulfo-glycodeoxycholic acid-d4 (internal standard)[5][6][7]
-
HPLC or LC/MS grade acetonitrile (B52724), methanol (B129727), and water[8]
-
Ammonium (B1175870) acetate (B1210297), MS-grade[8]
-
Acetic acid or formic acid, MS-grade[8]
-
Bile acid-depleted serum (for matrix-matched calibrators)
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[1][9]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 3-Sulfo-glycodeoxycholic acid and 3-Sulfo-glycodeoxycholic acid-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the 3-Sulfo-glycodeoxycholic acid stock solution with 50:50 methanol/water to create calibration standards.[8]
-
Prepare a working internal standard (IS) solution of 3-Sulfo-glycodeoxycholic acid-d4 at an appropriate concentration (e.g., 1000 ng/mL) in methanol.[9]
-
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration curve standards and QC samples by spiking the appropriate working standard solutions into bile acid-depleted serum.[9]
Sample Preparation
A simple protein precipitation method is effective for the extraction of bile acids from serum or plasma.[9]
-
To 200 µL of serum/plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution.[9][10]
-
Vortex briefly to mix.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 1 minute.[10]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[9][10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase composition and transfer to an autosampler vial for LC-MS/MS analysis.[9]
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is suitable for the separation of bile acids.[9]
-
Mobile Phase A: Water with 1 mM ammonium acetate and 0.1% acetic acid.[1]
-
Mobile Phase B: A mixture of methanol, acetonitrile, and isopropanol (B130326) (e.g., 4.5:4.5:1 v/v/v) with 0.1% acetic acid.[1]
-
Gradient Elution: A gradient should be optimized to ensure the separation of 3-Sulfo-glycodeoxycholic acid from other isomers. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[9]
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 2.0 | 0 |
| 20.0 | 100 |
| 28.5 | 100 |
| 29.0 | 0 |
| 35.0 | 0 |
Table 1: Representative LC Gradient Program. This is an example and should be optimized for the specific column and instrument used.
Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Ion Source Parameters:
-
MRM Transitions: The specific MRM transitions for 3-Sulfo-glycodeoxycholic acid and its deuterated internal standard need to be determined by direct infusion of the standards. For sulfated bile acids, a characteristic product ion at m/z 96.96, corresponding to HSO₄⁻, is typically observed and can be used as a quantifier or qualifier ion.[2][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Sulfo-glycodeoxycholic acid | To be determined | 96.96 (HSO₄⁻) |
| 3-Sulfo-glycodeoxycholic acid-d4 | To be determined | 96.96 (HSO₄⁻) |
Table 2: Hypothetical MRM Transitions. The exact precursor m/z values need to be experimentally determined.
Data Analysis and Quantification
The quantification of 3-Sulfo-glycodeoxycholic acid is based on the ratio of the peak area of the analyte to the peak area of the internal standard (3-Sulfo-glycodeoxycholic acid-d4).[10] A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Stable Isotope Dilution Logic
The principle of stable isotope dilution relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical procedure.
Caption: The principle of stable isotope dilution for accurate quantification.
Conclusion
The described LC-MS/MS method using 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard provides a robust and reliable approach for the quantitative analysis of 3-Sulfo-glycodeoxycholic acid in biological samples. This protocol can be adapted and validated for use in various research and clinical settings, contributing to a better understanding of the role of sulfated bile acids in health and disease.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Bile acids, once primarily known for their role in digestion, are now recognized as critical signaling molecules involved in the regulation of lipid, glucose, and energy metabolism. The accurate quantification of bile acids is therefore essential for understanding their role in health and disease, and for the development of novel therapeutics.
3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt is a deuterated, sulfated, and conjugated secondary bile acid. Its isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based metabolomics studies. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, chromatographic retention times, and mass spectrometric ionization, thereby ensuring high accuracy and precision in the quantification of endogenous bile acids.[1][2] This document provides detailed application notes and protocols for the use of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in metabolomics research.
Product Information
| Property | Value |
| Synonyms | 3-Sulfo-GDCA-d4 |
| Molecular Formula | C₂₆H₃₇D₄NNa₂O₈S |
| Appearance | White to off-white solid |
| Purity | ≥98% (isotopic and chemical) |
| Storage | -20°C in a dry, dark place |
Applications in Metabolomics
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is primarily utilized as an internal standard in targeted and untargeted metabolomics workflows for the quantification of bile acids in various biological matrices, including:
-
Plasma and Serum: For the diagnosis and monitoring of liver diseases, metabolic disorders, and drug-induced liver injury.
-
Feces: To study the interplay between the gut microbiome and host metabolism.
-
Urine: As a non-invasive method to assess systemic changes in bile acid profiles.
-
Tissue Homogenates: For investigating localized metabolic processes in organs such as the liver and intestine.
The use of a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 is particularly important for the accurate quantification of sulfated bile acids, which can be challenging due to their diverse structures and physicochemical properties.
Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific instrumentation and biological matrix being analyzed.
Sample Preparation: Protein Precipitation for Plasma/Serum
Protein precipitation is a common and effective method for extracting bile acids from plasma and serum samples.[3]
Materials:
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Internal Standard Spiking Solution: Prepare a stock solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in methanol. The final concentration in the sample should be within the linear range of the instrument and comparable to the expected concentration of the endogenous analytes. A typical working concentration might range from 10 to 100 ng/mL.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Spiking: In a microcentrifuge tube, add 50 µL of the plasma or serum sample. Add a pre-determined volume of the 3-Sulfo-glycodeoxycholic acid-d4 disodium salt internal standard spiking solution.
-
Protein Precipitation: Add 200 µL of chilled acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
The following are typical LC parameters for bile acid analysis.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all bile acids, followed by a re-equilibration step. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-80% B; 15-17 min, 80-95% B; 17-19 min, 95% B; 19.1-22 min, 20% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions:
Bile acids are typically analyzed in negative ion mode using electrospray ionization (ESI).
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Temperature | 450-550°C |
| Nebulizer Gas | 40-50 psi |
| Heater Gas | 40-50 psi |
| Curtain Gas | 20-30 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Specific MRM transitions for each bile acid, including 3-Sulfo-glycodeoxycholic acid-d4, need to be optimized on the specific mass spectrometer used. For sulfated bile acids, a characteristic neutral loss of 80 Da (SO₃) is often observed. For glycine-conjugated bile acids, a fragment ion at m/z 74 is common.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of bile acids using deuterated internal standards. These values are illustrative and can vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [4][5] |
| Lower Limit of Detection (LOD) | 0.1 - 5 ng/mL | [4] |
| Recovery | 85 - 115% | [5] |
| Intra-day Precision (%CV) | < 15% | [4][5] |
| Inter-day Precision (%CV) | < 15% | [4][5] |
| Linearity (r²) | > 0.99 | [4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolomics experiment using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard.
Caption: Metabolomics experimental workflow using an internal standard.
Bile Acid Signaling Pathway
This diagram provides a simplified overview of the primary bile acid synthesis and signaling pathway, highlighting the role of key receptors. 3-Sulfo-glycodeoxycholic acid is a secondary bile acid that interacts with these pathways.
Caption: Simplified bile acid synthesis and signaling pathway.
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Analytical Methods for Sulfated Bile Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are crucial signaling molecules and play a vital role in lipid digestion and absorption. The sulfation of bile acids is a key detoxification pathway, increasing their water solubility and facilitating their elimination from the body.[1][2] Alterations in the profiles of sulfated bile acids have been implicated in various hepatobiliary diseases, making their accurate quantification essential for both clinical diagnostics and drug development.[3][4] This document provides detailed application notes and protocols for the robust and sensitive profiling of sulfated bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Signaling Pathway: Bile Acid Sulfation and Elimination
Sulfation is a major metabolic pathway involved in the detoxification and elimination of bile acids.[3] This process, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), converts more hydrophobic and potentially toxic bile acids into water-soluble sulfated conjugates.[1] These sulfated bile acids are then efficiently transported out of hepatocytes and can be eliminated through urine and feces.[2] This pathway is critical for maintaining bile acid homeostasis and protecting the liver from cholestatic injury.[1][5]
II. Experimental Workflow for Sulfated Bile Acid Profiling
The overall workflow for the analysis of sulfated bile acids involves sample preparation, LC-MS/MS analysis, and data processing. A generalized workflow is depicted below.
III. Detailed Experimental Protocols
A. Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to efficiently extract sulfated bile acids while removing interfering substances like proteins and phospholipids.[6][7]
1. Protocol for Serum/Plasma Samples (Protein Precipitation) [3][8]
This method is suitable for the straightforward removal of proteins from serum or plasma.
-
Materials:
-
Serum or plasma samples
-
Ice-cold methanol (B129727)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
-
2. Protocol for Urine and Bile Samples (Solid-Phase Extraction - SPE) [3]
SPE is recommended for complex matrices like urine and bile to achieve a cleaner extract.
-
Materials:
-
Urine or bile samples
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
SPE vacuum manifold
-
-
Protocol:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Dilute the urine or bile sample (e.g., 1:1 with water).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the sulfated bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
3. Protocol for Liver Tissue Samples [9]
This protocol is designed for the extraction of bile acids from liver tissue.
-
Materials:
-
Frozen liver tissue (~50 mg)
-
Homogenization tubes with beads
-
Isopropanol (IPA) or Hexane:IPA (50:50 v/v)
-
Tissue homogenizer
-
Centrifuge
-
-
Protocol:
-
Weigh approximately 50 mg of frozen liver tissue into a homogenization tube.
-
Add 1.5 mL of extraction solvent (e.g., IPA).
-
Add homogenization beads.
-
Homogenize the tissue using a suitable homogenizer (e.g., 3 cycles of 30 seconds at 6500 rpm).
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the initial mobile phase for analysis.
-
B. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of sulfated bile acids.[10]
1. Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).[8]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 45°C.[8]
-
Gradient Elution:
-
0-1 min: 0% B
-
1-3 min: linear gradient to 5% B
-
3-7 min: linear gradient to 90% B
-
7-11 min: hold at 100% B
-
11-15 min: hold at 100% B
-
15.5 min: return to initial conditions
-
20 min: end of run
-
2. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
IV. Quantitative Data Summary
The performance of analytical methods is crucial for reliable quantification. The following table summarizes key quantitative parameters from published methods.
| Analyte Class | Matrix | Method | LOQ (ng/mL) | Recovery (%) | Reference |
| Sulfated Bile Acids | Mouse Liver, Plasma, Bile, Urine | LC-MS/MS | 1 | Not Reported | [3] |
| Sulfated Bile Acids | Human Urine and Serum | LC-MS/MS | 1 | Not Reported | [4] |
| 15 Bile Acid Species | Human Serum | UPLC-MS/MS | 5 | 92-110 | [10] |
| 57 Bile Acid Species | Human Plasma, Serum, Urine | UPLC-MS/MS | 0.25-10 nM | 88 (Serum/Plasma), 93 (Urine) | [11] |
Note: LOQ (Limit of Quantification) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Recovery is the percentage of the true amount of an analyte that is detected by the analytical method.
V. Data Analysis and Interpretation
Data acquired from the LC-MS/MS is processed using specialized software. Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample preparation. Calibration curves are generated using a series of standards of known concentrations. The concentration of each sulfated bile acid in the sample is then determined from the calibration curve.
VI. Conclusion
The protocols and data presented provide a comprehensive guide for the analysis of sulfated bile acids in various biological matrices. The use of robust sample preparation techniques combined with sensitive and specific LC-MS/MS analysis allows for accurate and reliable profiling. These methods are invaluable for researchers and clinicians investigating the role of sulfated bile acids in health and disease, as well as for professionals in the field of drug development assessing the impact of new chemical entities on bile acid metabolism.
References
- 1. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The profile of bile acids and their sulfate metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. mdpi.com [mdpi.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt is a deuterated, sulfated, and glycine-conjugated secondary bile acid.[1][2] Its stable isotope-labeled nature makes it an invaluable tool in clinical chemistry, primarily serving as an internal standard for the accurate quantification of endogenous bile acids in biological matrices using mass spectrometry.[3][4][5] The analysis of bile acid profiles is crucial for understanding liver function, diagnosing cholestatic liver diseases, investigating metabolic disorders, and studying the gut microbiome's role in health and disease.[6][7][8] This document provides detailed application notes and experimental protocols for the use of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in clinical research and drug development.
Applications in Clinical Chemistry
The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][10] Its chemical structure and properties are highly similar to endogenous sulfated and conjugated bile acids, but its increased mass due to deuterium (B1214612) labeling allows for clear differentiation in a mass spectrometer.[3] This ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.[11]
Key applications include:
-
Metabolomics and Lipidomics: Used in targeted and untargeted metabolomics studies to investigate bile acid metabolism and its dysregulation in various diseases.[1][12][13]
-
Clinical Mass Spectrometry: Employed in diagnostic assays for liver diseases, such as cholestasis, and for monitoring disease progression.[1][12][13]
-
Drug Development: Utilized in pharmacokinetic and pharmacodynamic studies of drugs that may affect bile acid synthesis, transport, or signaling.
-
Microbiome Research: Aids in studying the impact of gut microbiota on bile acid modification and the subsequent effects on host physiology.[8]
Experimental Protocols
This protocol describes a general procedure for the quantification of a panel of bile acids in human serum using 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard.
1. Materials and Reagents:
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt (Internal Standard, IS)
-
Bile acid standards (e.g., cholic acid, deoxycholic acid, chenodeoxycholic acid, and their glycine (B1666218) and taurine (B1682933) conjugates)
-
Human serum samples
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[10]
2. Sample Preparation:
-
Thaw serum samples on ice.
-
Prepare an internal standard working solution by dissolving 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in methanol to a final concentration of 1 µM. A master solution of various deuterated bile acids can also be prepared.[11]
-
In a protein precipitation plate or microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of cold methanol to precipitate proteins.[10]
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[6]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
A gradient elution is employed to separate the different bile acids.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10][11]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11][14]
-
The specific precursor-to-product ion transitions for each bile acid and the internal standard are monitored. For sulfated conjugated bile acids, a characteristic product ion at m/z 80 (SO3-) is often monitored.[11]
-
4. Data Analysis:
-
Integrate the peak areas for each bile acid and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of bile acid standards.
-
Quantify the concentration of each bile acid in the serum samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following table summarizes typical parameters for an LC-MS/MS method for bile acid quantification.
| Parameter | Typical Value/Range | Reference |
| Sample Volume | 50 - 100 µL | [10] |
| Internal Standard Concentration | 1 µM | [11] |
| LC Column | C18 Reversed-Phase | [14] |
| Mobile Phase Flow Rate | 0.3 - 0.5 mL/min | [10] |
| Injection Volume | 10 µL | [6][10] |
| Ionization Mode | ESI Negative | [10][11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
| Linearity (R²) | > 0.99 | [6] |
| Accuracy | 85 - 115% | [6] |
| Precision (CV) | < 15% | [6] |
Signaling Pathways and Experimental Workflows
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[15][16] The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for the synthesis of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[15] These primary bile acids are then conjugated with glycine or taurine before being secreted into the bile.[15] In the intestine, gut bacteria can modify primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[16] Bile acid synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR).[17] When bile acids bind to FXR in the liver and intestine, it triggers a signaling cascade that ultimately inhibits CYP7A1, thus reducing bile acid synthesis.[17]
References
- 1. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]
- 2. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycochenodeoxycholic acid, 3-sulfate disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Glycoursodeoxycholic acid, 3-sulfate (GUDCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. [PDF] Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bile Acids in Biological Matrices
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1][2] Beyond their digestive functions, bile acids act as signaling molecules that regulate their own synthesis and metabolism, as well as influence lipid, glucose, and energy homeostasis.[2][3][4] The quantification of bile acids in biological samples is essential for researchers and clinicians studying liver diseases, metabolic disorders, and gut microbiome interactions.[2][5] This application note provides detailed protocols for the quantification of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzymatic assays.
Target Audience: Researchers, scientists, and drug development professionals.
I. Analytical Methodologies for Bile Acid Quantification
Several analytical techniques are available for the quantification of bile acids, each with its own advantages and limitations. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the quantification of individual bile acid species.[6][7] GC-MS is another powerful technique, particularly for separating structurally similar bile acid isomers, but requires derivatization.[8][9] Enzymatic assays are suitable for determining total bile acid concentrations and are often used in clinical settings for their simplicity and speed.[5][10][11]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the different analytical methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25–10 nM | [12] |
| Upper Limit of Quantification (ULOQ) | 2.5–5 µM | [12] |
| Inter-day Precision (%RSD) | < 15% | [13] |
| Intra-day Precision (%RSD) | < 12% | [13] |
| Accuracy | 80-120% | [12][13] |
| Recovery (Serum/Plasma) | ~88% | [12] |
| Recovery (Urine) | ~93% | [12] |
Table 2: GC-MS Method Parameters
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.25 to 5.00 µmol/g | [14] |
| Lower Limit of Quantification (LOQ) | 0.25 µmol/g | [14] |
| Inter-day Precision (%CV) | < 5% | [14] |
| Intra-day Precision (%CV) | < 5% | [14] |
| Relative Recovery | 90-110% | [14] |
Table 3: Enzymatic Assay (Total Bile Acids) Parameters
| Parameter | Value | Reference |
| Linearity | 0–188 µmol/L | [10] |
| Analytical Sensitivity | 1 µmol/L | [10] |
| Intra-Assay Precision (CV%) | < 4% | [11] |
| Inter-Assay Precision (CV%) | < 3% | [11] |
II. Experimental Protocols
Protocol 1: Bile Acid Quantification by LC-MS/MS
This protocol describes the quantification of 15 different bile acid species in serum.[6]
A. Sample Preparation (Serum/Plasma)
-
Thaw serum or plasma samples on ice.[15]
-
To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing internal standards (e.g., d4-TCA, d4-GCA, d4-CA, d4-UDCA, d4-CDCA, d4-DCA).[6][16]
-
Vortex the mixture for 10 minutes to precipitate proteins.[17]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[16][17]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50/50 methanol/water or a specific composition of mobile phase A and B).[16][17]
B. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: Acquity UHPLC I-Class System FTN.[6]
-
Column: Cortecs T3 2.7um (2.1 × 30 mm).[6]
-
Column Temperature: 60 °C.[6]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[6]
-
Mobile Phase B: 50:50 acetonitrile/isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[6]
-
Gradient: A linear gradient from 5% to 50% mobile phase B over 5.5 minutes, followed by a wash at 98% B and re-equilibration.[6]
-
Flow Rate: 1 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
-
Mass Spectrometry Detection:
Protocol 2: Bile Acid Quantification by GC-MS
This protocol is for the analysis of bile acids in feces and requires a derivatization step.[14]
A. Sample Preparation (Feces)
-
Lyophilize and homogenize fecal samples.[1]
-
Weigh approximately 10-20 mg of the dried stool powder.[1]
-
Perform extraction using a mixture of hot pyridine (B92270) and hydrochloric acid, followed by an extraction into diethyl ether.[14]
-
Evaporate the ether extract to dryness.
B. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.[9]
-
Incubate the mixture at 70°C for 30 minutes.[9]
C. GC-MS Analysis
-
GC System: GCMS-QP2020 NX.[18]
-
Column: Rxi-5ms (30 m × 0.25 mm, 0.25 µm) or similar.[9][18]
-
Injection Mode: Splitless.[18]
-
Injector Temperature: 310 °C.[18]
-
Oven Temperature Program: Hold at 230°C for 2 minutes, then ramp at 8°C/min to 310°C and hold for 5 minutes.[18]
-
MS System: Operate in Selected Ion Monitoring (SIM) mode.[14]
Protocol 3: Total Bile Acid Quantification by Enzymatic Assay
This protocol outlines a colorimetric assay for the determination of total bile acids.[19]
A. Principle
The assay is based on an enzymatic cycling method. The enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD) converts bile acids to 3-keto steroids and Thio-NADH in the presence of Thio-NAD. In a cycling reaction with excess NADH, the rate of Thio-NADH formation is proportional to the total bile acid concentration and is measured by the change in absorbance at 405 nm.[10][11]
B. Assay Procedure
-
Prepare bile acid standards and samples in a 96-well plate.[19]
-
Add the assay reagent containing 3-α-HSD, Thio-NAD, and NADH to each well.[15]
-
Incubate the plate at 37°C for 10-60 minutes, protected from light.[15][19]
-
Measure the absorbance at 405 nm in kinetic mode.[19]
-
Calculate the rate of Thio-NADH formation (ΔAbs/min).
-
Determine the concentration of total bile acids in the samples by comparing their reaction rates to those of the standards.
III. Visualization of Workflows and Pathways
Bile Acid Quantification Workflow
Caption: General workflow for bile acid quantification.
Bile Acid Synthesis and Signaling Pathway
Caption: Overview of bile acid synthesis and signaling pathways.
References
- 1. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. diasys-diagnostics.com [diasys-diagnostics.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Restek - Blog [restek.com]
- 10. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diazyme.com [diazyme.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. shimadzu.com [shimadzu.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 3-Sulfo-glycodeoxycholic acid-d4 disodium salt
Welcome to the technical support center for 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt?
A1: Based on available data for the non-deuterated form and similar sulfated bile acids, 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is expected to have slight solubility in water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[1] While sulfation generally enhances the aqueous solubility of bile acids, the disodium salt form may still present challenges in achieving high concentrations in aqueous buffers.[2][3] Quantitative solubility data for this specific deuterated compound is limited.
Q2: How does the deuterium (B1214612) labeling affect the solubility of the compound?
A2: Deuterium labeling is generally not expected to significantly alter the fundamental solubility of the molecule. However, minor differences in physical properties compared to the non-deuterated analog may exist. The purity of the deuterated solvent can also influence solubility.[4]
Q3: Can I expect the deuterated and non-deuterated forms of 3-Sulfo-glycodeoxycholic acid to behave identically in my experiments?
A3: While chemically similar, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect."[5][6] This should be considered when developing analytical methods.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store 3-Sulfo-glycodeoxycholic acid-d4 disodium salt at -20°C.[1] For maximum product recovery, it is advisable to centrifuge the original vial before removing the cap.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound in Aqueous Buffers
Possible Cause: The compound has inherently low solubility in neutral aqueous solutions.
Troubleshooting Steps:
-
Prepare a Stock Solution in an Organic Solvent: Dissolve the compound in a minimal amount of a compatible organic solvent such as DMSO or methanol first. This stock solution can then be serially diluted into the aqueous buffer of choice.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the chosen solvent.
-
Gentle Warming: Gently warming the solution may improve solubility. However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: The solubility of bile acids can be pH-dependent.[7] Since this is a salt of a sulfonic acid and a carboxylic acid, adjusting the pH of the aqueous buffer may influence its solubility. Experiment with slightly acidic or basic conditions, depending on your experimental constraints.
Issue 2: Precipitation Observed After Diluting the Organic Stock Solution into an Aqueous Buffer
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium.
-
Optimize the Dilution Method: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, a small percentage of the organic solvent in the final aqueous solution can help maintain solubility. Always run appropriate vehicle controls to account for any effects of the solvent.
Data Presentation
Table 1: Summary of Qualitative Solubility Information
| Solvent | Reported Solubility | Source |
| Water | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| DMSO | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt for subsequent dilution.
Materials:
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt
-
Anhydrous DMSO or Methanol
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the vial of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add a precise volume of anhydrous DMSO or methanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If undissolved particles remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Objective: To prepare a dilute working solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in an aqueous buffer for experimental use.
Materials:
-
Stock solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt in DMSO or methanol
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is minimal and compatible with the experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting workflow for solubility problems.
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 3-Sulfo-glycodeoxycholic acid-d4 Analysis in LC-MS
Welcome to the technical support center for the LC-MS analysis of 3-Sulfo-glycodeoxycholic acid-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for 3-Sulfo-glycodeoxycholic acid-d4?
Poor peak shape for acidic compounds like 3-Sulfo-glycodeoxycholic acid-d4, which is both sulfated and deuterated, can manifest as peak tailing, fronting, or broadening. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the analytical column itself. Specifically, interactions between the acidic analyte and active sites on the silica-based stationary phase, such as silanol (B1196071) groups, are a frequent cause of peak tailing.[1][2] Additionally, a mismatch between the sample solvent and the mobile phase can lead to peak distortion.[3]
Q2: Which type of LC column is most suitable for analyzing 3-Sulfo-glycodeoxycholic acid-d4?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of bile acids.[4][5][6] For improved peak shape and performance, especially with acidic compounds, consider using a column with high-purity silica (B1680970) and effective end-capping to minimize silanol interactions.[7][8] Columns with superficially porous particles can also provide sharper peaks and higher efficiency.[8]
Q3: What are the recommended mobile phase compositions for this analysis?
A typical mobile phase for the analysis of bile acids consists of a gradient elution with water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B).[5][9] To improve peak shape and ensure good ionization in the mass spectrometer, additives are crucial. A common choice is 0.1% formic acid in both mobile phase components.[5][10] The use of a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 5-20 mM, can also help to control the pH and improve peak symmetry.[11] It is important to maintain the mobile phase pH below the pKa of the analyte to ensure it is in a single ionic form, which helps to prevent peak tailing.[1]
Q4: How does the deuteration of the internal standard affect its chromatography?
The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[12] This can cause the deuterated standard (3-Sulfo-glycodeoxycholic acid-d4) to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. While this separation is often minimal, it is important to be aware of it, as significant shifts in retention time could potentially lead to inaccurate quantification if the two compounds experience different matrix effects.[12]
Troubleshooting Guides
Issue: Peak Tailing
My chromatographic peak for 3-Sulfo-glycodeoxycholic acid-d4 is tailing. What are the potential causes and how can I resolve this?
Peak tailing is a common issue when analyzing acidic compounds. The troubleshooting process involves systematically evaluating the mobile phase, column, and potential system issues.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing.
| Potential Cause | Recommended Action |
| Incorrect Mobile Phase pH | For acidic compounds, ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain it in a non-ionized state. Adding 0.1% formic acid or trifluoroacetic acid can help achieve this and reduce interactions with the stationary phase.[1][13] |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column to minimize the number of free silanol groups.[7][8] Alternatively, adding a competing agent like triethylamine (B128534) to the mobile phase can block these active sites, though this is less common with modern columns.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants.[1] If the peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[2] |
| Sample Overload | If the peak tailing is concentration-dependent, it may be due to column overload. Try diluting the sample to see if the peak shape improves.[2] |
| Extra-column Volume | Excessive tubing length or poor connections can contribute to band broadening and tailing. Ensure all fittings are secure and the tubing length is minimized.[1] |
Issue: Peak Fronting
I am observing peak fronting for 3-Sulfo-glycodeoxycholic acid-d4. What could be the cause and what is the solution?
Peak fronting is often an indication of column overloading or a mismatch between the injection solvent and the mobile phase.
Logical Relationships in Peak Fronting
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Bile Acid Quantification with d4 Standards
Welcome to the technical support center for bile acid quantification using deuterium-labeled (d4) internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect bile acid quantification?
A1: Matrix effects are the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results. In bile acid analysis, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites that can interfere with the ionization of bile acids in the mass spectrometer source.[1]
Q2: How do d4-labeled bile acid internal standards help in correcting for matrix effects?
A2: Deuterium-labeled (d4) bile acids are stable isotope-labeled (SIL) versions of the endogenous bile acids. The core principle behind their use is that they are chemically and physically almost identical to their non-labeled counterparts.[2] Consequently, during sample preparation, chromatographic separation, and ionization, the d4-labeled standard will be affected by the matrix in a very similar, if not identical, way as the analyte of interest. By calculating the ratio of the analyte's peak area to the d4-internal standard's peak area, fluctuations in the signal caused by matrix effects are normalized, leading to more accurate and precise quantification.[2]
Q3: Can d4 standards perfectly correct for all matrix effects?
A3: While d4 standards are the gold standard for internal standards in LC-MS/MS and are highly effective, they may not always provide perfect correction. A slight difference in retention time between the analyte and the d4-labeled standard can sometimes lead to differential matrix effects, especially in regions of the chromatogram with steep changes in ion suppression.[3] However, in most cases, they significantly improve the reliability of the quantification compared to using an analog internal standard or no internal standard at all.
Q4: What are the common signs of significant matrix effects in my bile acid analysis?
A4: Signs of significant matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Non-linear calibration curves.
-
Inaccurate results for spiked samples.
-
Significant variation in the internal standard peak area across different samples.
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Drifting retention times or changes in peak shape.[1]
Q5: What is the Matrix Factor (MF) and how is it used to quantify matrix effects?
A5: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as the ratio of the peak area of an analyte in the presence of the matrix (a blank matrix sample spiked with the analyte after extraction) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration.[4]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The Internal Standard (IS) Normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 suggests that the internal standard is effectively compensating for the matrix effect.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your bile acid quantification experiments.
Problem 1: Low signal intensity or complete signal loss for a specific bile acid.
-
Possible Cause: Severe ion suppression from co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Workflow:
Problem 2: High variability in d4-internal standard peak areas across a batch of samples.
-
Possible Cause: Inconsistent matrix effects between samples that are not being fully compensated for. This can be due to significant differences in the composition of the biological matrix from different individuals or sources.
-
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove a broader range of interfering compounds. Protein precipitation alone may not be sufficient to remove all sources of matrix effects.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the bile acids from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
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Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank matrix that is representative of your study samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
Problem 3: Poor accuracy and precision in QC samples despite using a d4-internal standard.
-
Possible Cause: The d4-internal standard may not be perfectly co-eluting with the analyte, leading to differential matrix effects. Alternatively, there could be issues with the sample preparation process itself, such as incomplete extraction or sample degradation.
-
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the d4-internal standard to ensure they have the same retention time.
-
Evaluate Extraction Recovery: Perform an experiment to determine the extraction recovery of both the analyte and the internal standard to ensure consistency.
-
Standard Addition: For a few representative samples, use the method of standard addition to confirm the concentration. This method can help to overcome matrix effects that are not fully corrected by the internal standard.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can have a significant impact on the extent of matrix effects. Here is a summary of the expected performance of common techniques for bile acid analysis.
Sample Preparation Method Typical Recovery Matrix Effect Reduction Throughput Cost Protein Precipitation (PPT) >90% Low to Moderate High Low Liquid-Liquid Extraction (LLE) 80-95% Moderate Moderate Moderate Solid-Phase Extraction (SPE) >85% High Low to Moderate High
Note: The actual performance may vary depending on the specific protocol and the biological matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF).
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the bile acid standard and d4-IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire sample preparation procedure. Spike the bile acid standard and d4-IS into the final extract.
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Set C (Pre-Spiked Matrix): Spike the bile acid standard and d4-IS into the blank matrix at the beginning of the sample preparation procedure. (This set is for determining recovery, not the matrix factor).
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Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
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MF_analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
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MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
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Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF_analyte / MF_IS
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
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Set up the infusion: Use a syringe pump to continuously infuse a standard solution of the bile acid of interest into the LC flow stream after the analytical column and before the mass spectrometer inlet.
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Acquire a stable baseline: Monitor the signal of the infused bile acid until a stable baseline is achieved.
-
Inject a blank matrix extract: Inject a processed blank matrix sample onto the LC column.
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Monitor the signal: Any deviation (dip or peak) in the stable baseline signal indicates a region of ion suppression or enhancement, respectively.
Protocol 3: Method of Standard Addition
This method is useful for accurate quantification in complex matrices where a suitable blank matrix is not available or when the internal standard does not fully compensate for matrix effects.
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Prepare a series of standards: To several aliquots of the unknown sample, add increasing known amounts of the bile acid standard. One aliquot should remain unspiked.
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Process and analyze: Process all samples (spiked and unspiked) and analyze them by LC-MS/MS.
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Create a calibration curve: Plot the measured peak area (or analyte/IS ratio) on the y-axis against the concentration of the added standard on the x-axis.
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Determine the unknown concentration: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept represents the endogenous concentration of the bile acid in the sample.
Visualizations
Caption: General workflow for bile acid quantification.
Caption: Role of d4-Internal Standards.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. myadlm.org [myadlm.org]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Sulfo-glycodeoxycholic acid-d4
This technical support guide provides information and recommendations regarding the stability of 3-Sulfo-glycodeoxycholic acid-d4 in solution. As specific public stability data for this compound is limited, this guide offers best practices based on information for structurally similar deuterated bile acids and general knowledge of bile acid chemistry. It is intended to help researchers, scientists, and drug development professionals design and execute experiments to ensure the integrity of their results.
Recommended Storage Conditions for Similar Deuterated Bile Acids
| Compound | Form | Storage Temperature | Stated Stability | Solvent for Stock Solution | Stock Solution Storage |
| Glycoursodeoxycholic Acid-d4 | Stock Solution | -80°C | 6 months | DMSO | -80°C for 6 months; -20°C for 1 month[1] |
| Glycohyocholic Acid-d4 | Crystalline Solid | -20°C | ≥2 years[2] | Ethanol (B145695), DMSO, DMF | Aqueous solutions not recommended for more than one day[2] |
| Glycochenodeoxycholic Acid-d4 | Crystalline Solid | -20°C | ≥2 years[3] | Ethanol, DMSO, DMF | Not specified |
| Glycocholic Acid-d4 | Crystalline Solid | -20°C | ≥4 years[4] | DMF, DMSO, Ethanol | Not specified |
| Glycodeoxycholic Acid-d4 | Solid | -20°C | ≥4 years[5] | Ethanol (slightly soluble), Methanol (slightly soluble) | Not specified |
Note: For aqueous solutions, it is generally recommended to prepare them fresh for each experiment.[1][2] If storage of aqueous solutions is necessary, it should be for the shortest possible time at 2-8°C, and the stability should be verified.
Experimental Protocol for Assessing Solution Stability
To determine the stability of 3-Sulfo-glycodeoxycholic acid-d4 in your specific experimental solution, a stability study is recommended.
Objective: To evaluate the stability of 3-Sulfo-glycodeoxycholic acid-d4 in a specific solvent system over a defined period under various storage conditions.
Materials:
-
3-Sulfo-glycodeoxycholic acid-d4
-
High-purity solvent(s) (e.g., DMSO, methanol, water, buffer of choice)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Preparation of Working Solutions:
-
Dilute the stock solution with the experimental solvent system (e.g., buffer, cell culture medium) to the final desired concentration.
-
Prepare a sufficient volume to be aliquoted for all time points and conditions.
-
-
Storage Conditions and Time Points:
-
Aliquot the working solution into separate vials for each time point to avoid freeze-thaw cycles.
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the concentration of 3-Sulfo-glycodeoxycholic acid-d4 at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
A compound is often considered stable if the concentration remains within ±15% of the initial concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreasing signal intensity over time in LC-MS/MS analysis. | Degradation of the compound in the solution. | Perform a stability study as outlined above to determine the optimal storage conditions. Prepare fresh solutions for each experiment. |
| Adsorption to the container surface. | Use low-adsorption vials. Silanize glassware if necessary. | |
| Precipitation of the compound in aqueous solution. | Low solubility of the compound in the aqueous buffer. | First, dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[2] Sonication may aid dissolution.[1] |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the compound into other products. | Analyze the mass spectra of the new peaks to identify potential degradation products. This can provide insights into the degradation pathway. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Inconsistent results between experiments. | Instability of the compound in the working solution. | Prepare fresh working solutions for each experiment from a stable stock solution.[1] |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 3-Sulfo-glycodeoxycholic acid-d4?
A1: While specific data for 3-Sulfo-glycodeoxycholic acid-d4 is limited, for similar deuterated bile acids, organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) are commonly used.[2][3] The choice of solvent may depend on the requirements of your downstream application.
Q2: How long can I store the stock solution?
A2: For a similar compound, Glycoursodeoxycholic Acid-d4, a stock solution in DMSO is stable for 6 months at -80°C and for 1 month at -20°C.[1] It is advisable to conduct your own stability assessment for your specific stock solution.
Q3: Is it acceptable to store aqueous working solutions?
A3: It is generally not recommended to store aqueous solutions of bile acids for extended periods.[2] It is best practice to prepare fresh aqueous working solutions for each experiment.[1] If short-term storage is necessary, it should be at 2-8°C, and the stability should be verified.
Q4: What are the potential degradation pathways for 3-Sulfo-glycodeoxycholic acid-d4?
A4: The primary degradation pathways for bile acids in biological or environmental systems involve bacterial metabolism, which includes oxidation of the steroid nucleus and cleavage of the side chain.[8] In a laboratory setting, hydrolysis of the glycine (B1666218) conjugate or the sulfate (B86663) group could occur under strong acidic or basic conditions, or through enzymatic activity if present.
Q5: How can I monitor the stability of 3-Sulfo-glycodeoxycholic acid-d4 in my experiments?
A5: The most reliable method is to use a stability-indicating analytical method, such as LC-MS/MS, to quantify the concentration of the parent compound over time.[6][7] This involves comparing the concentration in aged samples to that of a freshly prepared standard.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 3-Sulfo-glycodeoxycholic acid-d4 in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sulfated Bile Acids
Welcome to the technical support center for troubleshooting the analysis of sulfated bile acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues related to low recovery and other analytical problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of sulfated bile acids?
Low recovery of sulfated bile acids can stem from several factors throughout the analytical workflow. The primary causes often relate to sample preparation, the physicochemical properties of sulfated bile acids, and the analytical methodology. Key areas to investigate include:
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Suboptimal Extraction Procedures: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) require careful optimization for the highly polar nature of sulfated bile acids.
-
Improper pH Conditions: The pH of the sample and solvents can significantly impact the ionization state and, consequently, the extraction efficiency and chromatographic retention of these acidic compounds.[1][2][3]
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Matrix Effects: Complex biological matrices can interfere with extraction and ionization in mass spectrometry.[1]
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Analyte Instability: Degradation of sulfated bile acids can occur under inappropriate storage or experimental conditions.
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Instrumental Issues: Problems with chromatography or mass spectrometry settings can lead to poor detection and quantification.
Q2: How does the sulfation of bile acids affect their analysis compared to unsulfated bile acids?
Sulfation significantly increases the polarity and acidity of bile acids.[4] This has several implications for their analysis:
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Increased Polarity: Sulfated bile acids are more water-soluble, which can make their extraction from aqueous biological fluids with organic solvents less efficient.[4][5]
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Lower pKa: The sulfate (B86663) group lowers the pKa, meaning these compounds are negatively charged over a wider pH range.[4] This is a critical consideration for optimizing SPE retention and elution, as well as chromatographic separation.[3]
-
Altered Chromatographic Behavior: Due to their increased polarity, sulfated bile acids typically have shorter retention times on reversed-phase columns compared to their unsulfated counterparts.
-
Different Mass Spectrometry Fragmentation: The sulfate group provides a characteristic neutral loss of 80 Da (SO₃) during collision-induced dissociation, which can be used for specific detection in MRM experiments.[6]
Troubleshooting Guides
Low Recovery During Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration. However, its efficiency is highly dependent on the correct choice of sorbent and protocol.
Problem: Low recovery of sulfated bile acids after SPE.
Troubleshooting Workflow:
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bile acid sulfates in serum bile acids determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Deuterated Bile Acids by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometer settings for the analysis of deuterated bile acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Poor Peak Shape (Fronting or Tailing)
-
Question: My chromatographic peaks for deuterated bile acids are showing significant fronting or tailing. What are the common causes and how can I fix this?
-
Answer: Poor peak shape is a common issue that can affect the accuracy and precision of quantification.
-
Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Secondary Interactions: Silanol groups on the column packing can interact with the bile acids, causing tailing.
-
Column Degradation: An old or contaminated column can lead to poor peak shape.[1]
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the sample being injected.
-
Solvent Matching: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[1]
-
Mobile Phase Modifiers: For tailing of basic compounds, adding a small amount of a competing base or operating at a lower pH to protonate the silanols can help.[1]
-
Column Flushing and Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1]
-
-
Issue 2: Inconsistent or Decreasing Internal Standard Signal
-
Question: I am observing a decreasing or inconsistent signal for my deuterated internal standard across my sample batch. What could be the cause?
-
Answer: A stable internal standard signal is crucial for accurate quantification. Fluctuations can indicate several problems.
-
Causes:
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.[2] This is a common issue in bile acid analysis.[2]
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[1]
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample volume can lead to inconsistent internal standard recovery.
-
-
Solutions:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the internal standard from co-eluting matrix interferences.[2]
-
Deuterium Back-Exchange Stability Test: Perform a stability test by incubating the deuterated standard in the mobile phase at different pH values to assess for H/D exchange.[1] If exchange is confirmed, consider adjusting the mobile phase pH or using a standard with deuterium labels on more stable positions.[1]
-
Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol.
-
-
Issue 3: High Background Noise or Carryover
-
Question: I'm experiencing high background noise and significant carryover between injections. How can I minimize this?
-
Answer: High background and carryover can compromise the lower limit of quantification (LLOQ) and the accuracy of your results. Bile acids are known to be "sticky" compounds, which can contribute to carryover.[4]
-
Causes:
-
Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system can cause high background.
-
Sample Matrix: Complex biological matrices can contribute to background noise.
-
Adsorption of Analytes: Bile acids can adsorb to surfaces in the LC system, leading to carryover in subsequent injections.
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Thorough Wash Steps: Implement an extensive column wash step at the end of each run, alternating between strong and weak solvents, to remove strongly retained compounds.[4]
-
Optimize Needle Wash: Ensure the autosampler needle wash is effective. Use a wash solution that is strong enough to dissolve the bile acids.
-
Divert Flow: During the column wash and re-equilibration steps, divert the LC flow away from the mass spectrometer to prevent contamination of the ion source.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards preferred for bile acid analysis?
A1: Deuterated internal standards are the gold standard for quantitative mass spectrometry for several reasons.[5] They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[5] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.
Q2: What is the best ionization mode for analyzing deuterated bile acids?
A2: Electrospray ionization (ESI) in the negative ion mode is most commonly used and generally provides better sensitivity for bile acids.[4][6] While positive ion mode can be used, the signal yield is often lower.[4]
Q3: How do I optimize the MRM transitions for my deuterated bile acids?
A3: Multiple Reaction Monitoring (MRM) parameters should be optimized by directly infusing a standard solution of each deuterated bile acid into the mass spectrometer.[4][7] For conjugated bile acids, characteristic fragment ions are typically observed (e.g., m/z 74.0 for glycine (B1666218) conjugates and m/z 80.0 for taurine (B1682933) conjugates).[4] However, unconjugated bile acids often do not produce high-yield fragment ions in negative mode. In these cases, it is common practice to use a "parent/parent" transition, where the precursor ion is monitored in both Q1 and Q3.[4][6]
Q4: What are some key considerations for sample preparation of bile acids from plasma/serum?
A4: The primary goal of sample preparation is to remove proteins and other interfering substances.
-
Protein Precipitation: A simple and common method is to add a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma or serum sample.[3][8] This effectively precipitates proteins, which can then be removed by centrifugation.
-
Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, SPE using a C18 sorbent is a more advanced technique. This method can improve the purity and recovery of bile acids.[3]
-
Internal Standard Addition: The deuterated internal standard mixture should be added to the sample at the very beginning of the preparation process to account for any analyte loss during extraction steps.[9]
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 6.25 µL of the deuterated bile acid internal standard mixture.
-
Add 300 µL of cold methanol to precipitate proteins.[6]
-
Vortex the mixture for 20 seconds and incubate at -20°C for 30 minutes.[7]
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[7]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 50:50 methanol:water).[8]
Protocol 2: LC-MS/MS Parameter Optimization
-
Direct Infusion: Prepare a 1 µg/mL solution of each deuterated bile acid standard in 50:50 acetonitrile:water.[4]
-
Infuse each standard solution directly into the mass spectrometer using a syringe pump.
-
Optimize ESI source parameters (e.g., ion spray voltage, source temperature, gas flows) to maximize the signal for the deprotonated molecule [M-H]⁻.[4][7]
-
Perform a product ion scan to identify the most abundant fragment ions for conjugated bile acids. For unconjugated bile acids that do not fragment well, select the precursor ion as the product ion.
-
Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to achieve the maximum signal intensity.[4]
Data Tables
Table 1: Example LC Parameters for Deuterated Bile Acid Analysis
| Parameter | Setting | Reference |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm) | [2] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate | [7] |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% formic acid | [7] |
| Gradient | Start at 5% B, linear increase to 50% B over 5.5 min, increase to 98% B, then re-equilibrate | [7] |
| Flow Rate | 0.3 - 1.0 mL/min | [4][7] |
| Column Temp. | 60 °C | [7] |
| Injection Vol. | 10 µL | [7] |
Table 2: Example MRM Transitions for Selected Deuterated Bile Acids (Negative Ion Mode)
| Deuterated Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cholic acid-d4 (CA-d4) | 411.3 | 411.3 | [10] |
| Glycocholic acid-d4 (GCA-d4) | 468.3 | 468.3 | [10] |
| Deoxycholic acid-d4 (DCA-d4) | 395.3 | 395.3 | [10] |
| Chenodeoxycholic acid-d4 (CDCA-d4) | 395.3 | 395.3 | [10] |
| Glycodeoxycholic acid-d4 (GDCA-d4) | 452.3 | 74.0 | [6] |
| Taurocholic acid-d4 (TCA-d4) | 518.3 | 518.3 | [6] |
| Taurodeoxycholic acid-d6 (TDCA-d6) | 504.3 | 80.0 | [6] |
Note: For unconjugated bile acids, the precursor ion is often monitored as the product ion due to limited fragmentation.[4][6]
Visualizations
Caption: Experimental workflow for deuterated bile acid analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 9. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medpace.com [medpace.com]
Technical Support Center: 3-Sulfo-glycodeoxycholic acid-d4 disodium salt
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt?
A1: It is crucial to store the compound in a freezer at -20°C.[1][2][3] Some protocols also recommend protecting it from light and storing it under an inert atmosphere.[2][4]
Q2: How should I handle the product upon receipt?
A2: The product is typically shipped at room temperature as a solid or powder.[1][5] Upon receipt, it should be stored immediately at -20°C. To ensure maximum recovery of the product, which may adhere to the cap or walls of the vial during shipping, centrifuge the original vial before removing the cap.[1][5]
Q3: What is the stability of this compound?
A3: When stored correctly at -20°C, the compound is stable for at least four years.[6]
Q4: In which solvents is 3-Sulfo-glycodeoxycholic acid-d4 disodium salt soluble?
A4: The compound is slightly soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[1][6]
Q5: What are the common applications of this compound?
A5: 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated standard used in various research applications, including clinical mass spectrometry (MS), metabolism studies, and metabolomics.[3][4] It is particularly useful for investigations into bile acid synthesis and metabolism, as well as for disease linkage and biomarker assessment.[4][7]
Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][3][6][8] |
| Shipping Temperature | Room Temperature | [1][6] |
| Physical Form | Off-White Solid / Powder | [1][5] |
| Handling | Centrifuge vial before opening to recover all product. | [1][5] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [1][6] |
| Stability | ≥ 4 years at -20°C | [6] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt for use in experimental assays.
Caption: Workflow for preparing a stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
Issue 1: Poor Solubility
If you encounter difficulty dissolving the compound, consider the following steps.
Caption: Steps to address poor solubility.
Issue 2: Inconsistent Experimental Results
Inconsistent results may be due to improper storage or handling.
Caption: Guide for inconsistent experimental results.
References
- 1. 426658-5mg | 3-Sulfo-glycodeoxycholic Acid Disodium Salt [66874-10 [clinisciences.com]
- 2. isotope.com [isotope.com]
- 3. Glycoursodeoxycholic acid, 3-sulfate (GUDCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]
- 5. 3-Sulfo-glycodeoxycholic Acid Disodium Salt | 66874-10-0 - Coompo [coompo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) [isotope.com]
- 8. avantiresearch.com [avantiresearch.com]
Technical Support Center: Analysis of 3-Sulfo-glycodeoxycholic acid-d4
Welcome to the technical support center for the analysis of 3-Sulfo-glycodeoxycholic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this deuterated internal standard in LC-MS/MS analyses, with a specific focus on avoiding and mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-glycodeoxycholic acid-d4 and what is its primary application?
3-Sulfo-glycodeoxycholic acid-d4 is the deuterated form of 3-Sulfo-glycodeoxycholic acid, a sulfated conjugate of a secondary bile acid. In analytical chemistry, particularly in mass spectrometry-based bioanalysis, it is used as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to mimic the behavior of the endogenous (non-deuterated) 3-Sulfo-glycodeoxycholic acid during sample preparation and analysis. By adding a known amount of the deuterated standard to samples, it allows for accurate quantification of the target analyte by correcting for variability in extraction recovery and matrix effects, such as ion suppression.
Q2: What is ion suppression and why is it a concern when analyzing 3-Sulfo-glycodeoxycholic acid-d4?
Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer, most commonly with electrospray ionization (ESI). It is the reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the biological matrix (e.g., salts, phospholipids, other metabolites). This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.
For 3-Sulfo-glycodeoxycholic acid-d4 and its non-deuterated counterpart, ion suppression is a significant concern because they are often analyzed in complex biological matrices like plasma, serum, urine, and fecal extracts. These matrices contain numerous endogenous components that can interfere with the ionization process.
Q3: My analytical signal for both the analyte and 3-Sulfo-glycodeoxycholic acid-d4 is low. Could this be due to ion suppression?
Yes, a universally low signal for both the analyte and the internal standard is a strong indicator of significant ion suppression. If co-eluting matrix components are present at high concentrations, they can suppress the ionization of both your target analyte and its deuterated internal standard. While the ratio between the two may remain consistent, severe suppression can push the signal below the lower limit of quantification (LLOQ), making reliable measurement impossible.
Q4: The response of my 3-Sulfo-glycodeoxycholic acid-d4 internal standard is inconsistent across different samples. What could be the cause?
Inconsistent internal standard response across a batch of samples, despite adding the same amount to each, often points to differential matrix effects. This means the degree of ion suppression is varying from sample to sample. This can be caused by inherent biological variability between samples or inconsistencies in sample collection and initial processing. While a good internal standard should compensate for this, extreme variations can still lead to poor precision.
Q5: I am observing a slight chromatographic shift between 3-Sulfo-glycodeoxycholic acid and its d4-labeled standard. Is this normal and can it be a problem?
A small difference in retention time between a deuterated standard and its non-labeled analog is a known phenomenon called the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase of the LC column.
This can become a problem if the slight separation causes the analyte and the internal standard to elute into regions with different levels of ion suppression. This phenomenon, known as "differential matrix effects," can lead to the failure of the internal standard to accurately correct for ion suppression, resulting in inaccurate quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity for Both Analyte and Internal Standard
This guide addresses the scenario where you observe a weak signal for both 3-Sulfo-glycodeoxycholic acid and its d4-labeled internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Severe Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Switch from simple protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering matrix components. 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of the analyte from the regions of major ion suppression. A post-column infusion experiment can identify these regions. 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. | - Increased signal intensity for both analyte and internal standard. - Improved signal-to-noise ratio. |
| Suboptimal MS Source Conditions | 1. Optimize ESI Parameters: Systematically adjust the spray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for your specific analyte. | - Enhanced signal intensity and stability. |
| Incorrect Mobile Phase Composition | 1. Evaluate Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, acetic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency.[1] Experiment with different additives and concentrations to find the optimal conditions for your analyte. | - Improved signal response and peak shape. |
Issue 2: Inaccurate Quantification due to Suspected Differential Ion Suppression
This guide focuses on situations where you suspect the deuterated internal standard is not effectively compensating for matrix effects due to a chromatographic shift.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic Separation of Analyte and IS (Isotope Effect) | 1. Modify LC Gradient: Use a shallower gradient to broaden the peaks and encourage co-elution. 2. Change Mobile Phase Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa), or using a combination, can alter selectivity and potentially improve co-elution. 3. Try a Different Column Chemistry: If co-elution cannot be achieved, consider a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) to change the retention mechanism. | - Complete or near-complete co-elution of the analyte and internal standard peaks. - Improved accuracy and precision of the assay. |
| Analyte and IS Eluting in a Region of Steeply Changing Ion Suppression | 1. Adjust Retention Time: Modify the chromatographic method to shift the elution of your analyte and internal standard to a "quieter" region of the chromatogram with less ion suppression. This can be identified using a post-column infusion experiment. | - More stable and reproducible analyte-to-internal-standard ratios. |
| High Concentration of Internal Standard | 1. Optimize IS Concentration: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal or contribute to the overall competition for ionization. Test a range of internal standard concentrations to find the optimal level. | - Improved signal for the analyte and better overall assay performance. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment is crucial for visualizing at which retention times co-eluting matrix components cause ion suppression.
Objective: To create an "ion suppression profile" of a typical sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of 3-Sulfo-glycodeoxycholic acid
-
Blank, extracted matrix sample (e.g., plasma extract prepared by your standard method)
Methodology:
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used for your assay.
-
Infusion Setup: Using a T-connector, introduce a constant, low-flow (e.g., 5-10 µL/min) infusion of a standard solution of 3-Sulfo-glycodeoxycholic acid into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.
-
Establish a Stable Baseline: Start the LC flow and the infusion from the syringe pump. Monitor the mass transition for 3-Sulfo-glycodeoxycholic acid. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.
-
Data Analysis: Monitor the baseline of the infused standard.
-
A dip or decrease in the signal indicates a region where co-eluting matrix components are causing ion suppression .
-
An increase in the signal indicates ion enhancement .
-
A stable baseline indicates no significant matrix effects at that retention time.
-
Protocol 2: Evaluating Sample Preparation Methods for Ion Suppression Reduction
Objective: To compare the effectiveness of different sample preparation techniques in removing matrix components that cause ion suppression.
Materials:
-
Pooled blank matrix (e.g., plasma)
-
Protein Precipitation (PPT) reagents (e.g., acetonitrile, methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode) and manifold
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether, ethyl acetate)
-
3-Sulfo-glycodeoxycholic acid standard solution
Methodology:
-
Prepare Matrix Extracts: Aliquot the pooled blank matrix and process it using three different methods:
-
Method A: Protein Precipitation (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge).
-
Method B: Solid Phase Extraction (follow manufacturer's protocol for conditioning, loading, washing, and eluting).
-
Method C: Liquid-Liquid Extraction (e.g., add extraction solvent, vortex, centrifuge, separate layers).
-
-
Post-Extraction Spike: Take the final extracts from each method and divide them into two sets.
-
Set 1 (Matrix Blank): The neat extract.
-
Set 2 (Spiked Sample): Spike the extract with a known concentration of 3-Sulfo-glycodeoxycholic acid.
-
-
Prepare a Neat Standard: Prepare a standard solution of 3-Sulfo-glycodeoxycholic acid in the final reconstitution solvent at the same concentration as the spiked samples.
-
LC-MS/MS Analysis: Analyze all samples.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Spiked Sample / Peak Area in Neat Standard) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Data Presentation:
| Sample Preparation Method | Mean Peak Area (Spiked Sample) | Mean Peak Area (Neat Standard) | Matrix Effect (%ME) |
| Protein Precipitation | 45,000 | 100,000 | 45% |
| Liquid-Liquid Extraction | 75,000 | 100,000 | 75% |
| Solid Phase Extraction | 92,000 | 100,000 | 92% |
This table demonstrates that for this hypothetical example, Solid Phase Extraction is the most effective method for reducing ion suppression.
Visualizations
Caption: A typical experimental workflow for the quantification of bile acids using a deuterated internal standard.
Caption: A logical troubleshooting workflow for addressing ion suppression issues.
References
Technical Support Center: Analysis of 3-Sulfo-glycodeoxycholic acid-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of 3-Sulfo-glycodeoxycholic acid-d4. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-glycodeoxycholic acid-d4 and what is its primary application?
A1: 3-Sulfo-glycodeoxycholic acid-d4 is the deuterated, sulfated conjugate of glycodeoxycholic acid. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous 3-Sulfo-glycodeoxycholic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is crucial for correcting for variability during sample preparation and for matrix effects that can occur during analysis.[1]
Q2: What are the most common sources of interference in the analysis of 3-Sulfo-glycodeoxycholic acid-d4?
A2: The most common interferences in the LC-MS/MS analysis of 3-Sulfo-glycodeoxycholic acid-d4 include:
-
Isotopic Crosstalk: Interference from the naturally occurring isotopes of the unlabeled analyte (3-Sulfo-glycodeoxycholic acid) in the mass channel of the deuterated internal standard.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix, such as phospholipids (B1166683) and other endogenous compounds.[2][3]
-
Co-elution of Isomers: Structural isomers of other sulfated bile acids can have similar chromatographic behavior and potentially interfere with the analysis if not adequately separated.
-
Contamination: Contamination from solvents, glassware, or previous samples can introduce interfering peaks.[4]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[5][6] Protein precipitation is a simpler method but may be less effective at removing phospholipids.[5]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte and internal standard from the regions where matrix components, particularly phospholipids, elute.[7]
-
Use of a Stable Isotope-Labeled Internal Standard: 3-Sulfo-glycodeoxycholic acid-d4 is designed for this purpose. Since it co-elutes with the analyte and has nearly identical chemical properties, it experiences similar matrix effects, allowing for accurate correction.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Q4: What are the recommended storage and handling conditions for 3-Sulfo-glycodeoxycholic acid-d4?
A4: For long-term stability, 3-Sulfo-glycodeoxycholic acid-d4 should be stored at -20°C. When preparing stock solutions, use high-purity solvents and store the solutions at -20°C or -80°C. Before use, allow the standard to warm to room temperature to prevent condensation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-Sulfo-glycodeoxycholic acid-d4.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For sulfated bile acids in negative ion mode, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.[8] |
| Column Contamination | Implement a column wash step with a strong solvent (e.g., isopropanol) between injections. Consider using a guard column to protect the analytical column.[4][9] |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Column Void or Degradation | Replace the analytical column. This can be caused by mobile phase pH being too high for the column packing.[9] |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.[6] |
| Matrix Effects (Ion Suppression or Enhancement) | Optimize sample cleanup to remove interfering substances like phospholipids.[2][3] Assess the extent of matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat solution. |
| Instrument Instability | Check for fluctuations in pump pressure, and ensure the mass spectrometer is properly tuned and calibrated. Perform a system suitability test.[4] |
| Analyte or Internal Standard Instability | Prepare fresh stock solutions and working standards. Ensure proper storage conditions are maintained. |
Problem 3: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Isotopic Interference from Analyte | Verify that the concentration of the internal standard is appropriate and does not lead to significant contribution from the natural isotopes of the analyte. |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. Use a suitable regression model (e.g., linear, weighted).[7] |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the wash steps in the autosampler and chromatography method.[4][8] |
| Degradation of Analyte or Internal Standard | Investigate the stability of the analyte and internal standard under the experimental conditions (e.g., in the autosampler). |
Experimental Protocols
General LC-MS/MS Method for Sulfated Bile Acid Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the 3-Sulfo-glycodeoxycholic acid-d4 internal standard at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[8] |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute analytes, hold to wash the column, and then re-equilibrate. A typical run time is 7-15 minutes.[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C[8][10] |
| Injection Volume | 5 - 10 µL[8][10] |
3. Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8][10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For sulfated bile acids, a characteristic product ion corresponding to the loss of the sulfo group (SO3, 80 Da) is often observed.[1] |
| Source Temperature | 150 °C[8] |
| Desolvation Temperature | 600 °C[8] |
| Gas Flows | Optimize cone and desolvation gas flows for maximal signal intensity.[8] |
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantification.
Caption: Overview of bile acid synthesis, sulfation, and signaling.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quality Control for Bile Acid Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bile acid internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting an internal standard (IS) for bile acid analysis?
A1: The ideal internal standard (IS) should be a stable isotope-labeled (SIL) version of the analyte, as it closely mimics the analyte's chemical and physical properties.[1][2] Key considerations include:
-
Structural Similarity: The IS should be structurally as similar as possible to the analyte to ensure similar behavior during sample preparation and analysis.[3]
-
Mass Difference: For SIL-IS, a mass difference of 4–5 Da from the analyte is recommended to minimize mass spectrometric cross-talk.[4]
-
Isotopic Purity: The purity of the IS must be verified to avoid interference with the analyte.[4]
-
Co-elution: The IS should co-elute with the analyte to compensate for matrix effects effectively.[5]
Q2: When should the internal standard be added to the sample?
A2: The timing of IS addition depends on the experimental workflow:
-
Pre-extraction: For methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any sample processing steps to account for variability in the entire procedure.[4][6]
-
Post-extraction: In some cases, such as when monitoring both free and encapsulated forms of a drug, the IS is added after extraction to prevent induced conversion between the forms.[4]
Q3: What are the acceptable levels of cross-interference between the analyte and the internal standard?
A3: According to ICH M10 guidelines, the acceptable thresholds for cross-interference are:
-
The contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[4]
-
The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[4]
Q4: How do I determine the optimal concentration for my internal standard?
A4: There is no single concentration that fits all applications. The optimal concentration should be determined by considering:
-
Mass spectrometric sensitivity. [4]
-
Minimizing cross-interference with the analyte.[4]
-
Avoiding significant matrix effects. [4] A concentration that provides a reproducible and stable signal across the calibration range is desirable.
Troubleshooting Guide
Issue 1: Inconsistent or Variable Internal Standard Peak Area
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Acceptance Criteria |
| Sample Preparation Variability | Review and standardize all sample preparation steps, including pipetting, extraction, and reconstitution.[6] Ensure consistent timing and temperature for all samples. | Coefficient of Variation (CV) of IS peak area in calibration standards and QCs should be within pre-defined limits (e.g., ≤15%). |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to inconsistent IS response.[1][7][8] Perform a matrix effect assessment. | The CV of the matrix factor across at least six different lots of matrix should not be greater than 15%.[2] |
| Internal Standard Instability | The IS may be degrading in the sample matrix or on the benchtop.[9] Conduct bench-top and freeze-thaw stability tests for the IS. | The mean percentage difference in IS peak area should not exceed ±15% from the baseline (T=0) measurement.[9] |
| Instrumental Issues | A dirty ion source, inconsistent injection volume, or fluctuations in the mass spectrometer can cause signal variability.[6][10] Perform instrument maintenance and check for leaks or blockages. | Instrument performance should meet manufacturer's specifications. |
| Inappropriate Dwell Time | Too few data points across a chromatographic peak can lead to poor peak area reproducibility.[11] | Aim for at least 15 data points across each peak.[11] |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Stability
This protocol outlines the procedure for evaluating the stability of the bile acid internal standard under different conditions.
1. Bench-Top Stability:
-
Objective: To assess the stability of the IS in the biological matrix at room temperature over a period representative of the sample preparation time.
-
Procedure:
-
Prepare a spiked sample by adding the IS to a pooled blank biological matrix at a known concentration.[9]
-
Immediately process an aliquot of the spiked sample (T=0) according to the analytical method and measure the IS peak area.[9]
-
Leave the remaining spiked matrix at room temperature.
-
At subsequent time points (e.g., 1, 2, 4 hours), take aliquots, process them, and measure the IS peak area.[9]
-
Calculate the percentage difference in peak area at each time point relative to T=0.[9]
-
2. Freeze-Thaw Stability:
-
Objective: To evaluate the stability of the IS after multiple freeze-thaw cycles.
-
Procedure:
-
Prepare a set of spiked QC samples at low and high concentrations.
-
Analyze one set of fresh QCs (Cycle 0).
-
Freeze the remaining QCs at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 cycles).
-
After the final cycle, analyze the samples and compare the IS response to the fresh samples.
-
Acceptance Criteria for Stability
| Stability Test | Acceptance Criteria |
| Bench-Top Stability | The mean concentration should be within ±15% of the nominal value.[2] |
| Freeze-Thaw Stability | The mean concentration should be within ±15% of the nominal value.[2] |
Protocol 2: Evaluation of Matrix Effects
This protocol describes how to determine if components of the biological matrix are affecting the ionization of the internal standard.
-
Objective: To assess the ion suppression or enhancement of the IS signal caused by the sample matrix.
-
Procedure:
-
Obtain at least six different sources of blank biological matrix.[2]
-
Set 1 (Matrix): Extract the blank matrix from each source. Post-extraction, spike the extracts with the IS at a known concentration.[2]
-
Set 2 (Neat Solution): Prepare a neat solution of the IS in the reconstitution solvent at the same concentration as in Set 1.[2]
-
Analyze both sets of samples and record the peak areas of the IS.
-
Calculate the Matrix Factor (MF) for each matrix source using the formula: MF = (Peak Area in the presence of matrix) / (Mean Peak Area in neat solution)
-
Calculate the coefficient of variation (CV) of the MF across the different matrix lots.
-
Acceptance Criteria for Matrix Effects
| Parameter | Acceptance Criteria |
| Matrix Factor CV | The CV of the matrix factor across the different lots of matrix should not be greater than 15%.[2] |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Caption: Experimental workflow for the evaluation of matrix effects on the internal standard.
References
- 1. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. myadlm.org [myadlm.org]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
Validation & Comparative
The Critical Role of 3-Sulfo-glycodeoxycholic acid-d4 in Achieving Accurate Bioanalysis of Sulfated Bile Acids
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an in-depth comparison of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, objectively comparing its performance with other alternatives and providing supporting experimental data principles.
The accurate measurement of sulfated bile acids, a critical class of molecules in lipid metabolism and signaling, presents significant analytical challenges. Their inherent structural diversity and the presence of a highly polar sulfate (B86663) group necessitate the use of a robust analytical methodology. A key component of a reliable quantitative LC-MS/MS assay is the internal standard, which is added to samples to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as its physicochemical properties are nearly identical to the compound of interest, ensuring it behaves similarly throughout the analytical process.
3-Sulfo-glycodeoxycholic acid-d4 is a deuterated form of a sulfated, glycine-conjugated secondary bile acid. Its structure makes it a theoretically superior internal standard for the quantification of other sulfated conjugated bile acids. By closely mimicking the analyte, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise results.
Comparative Performance of Internal Standards
While direct head-to-head experimental data for 3-Sulfo-glycodeoxycholic acid-d4 is not extensively available in peer-reviewed literature, its performance can be inferred from well-established principles of bioanalytical method validation and data from structurally similar compounds. The following table summarizes the expected performance characteristics when using a closely matched SIL internal standard like 3-Sulfo-glycodeoxycholic acid-d4 compared to other less ideal alternatives for the analysis of sulfated conjugated bile acids.
| Performance Metric | Expected Outcome with 3-Sulfo-glycodeoxycholic acid-d4 as IS for Sulfated Conjugated BAs | Expected Outcome with a Non-Sulfated Conjugated BA-d4 as IS | Expected Outcome with an Unconjugated BA-d4 as IS |
| Accuracy | High (e.g., 95-105% of the true value) | Moderate to High (Potential for bias due to different recoveries and matrix effects) | Moderate (Significant potential for bias) |
| Precision (%CV) | Excellent (e.g., <10%) | Good to Moderate (e.g., <15%) | Moderate to Poor (e.g., >15%) |
| Recovery | Closely tracks the recovery of the analyte | May differ from the analyte, especially during solid-phase extraction | Likely to differ significantly from the analyte |
| Matrix Effect | Effectively compensates for ion suppression/enhancement experienced by the analyte | May not fully compensate due to differences in ionization efficiency | Unlikely to adequately compensate for matrix effects |
Experimental Protocol for Sulfated Bile Acid Quantification
This section outlines a typical experimental protocol for the quantitative analysis of sulfated bile acids in human plasma using LC-MS/MS with 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a working solution of 3-Sulfo-glycodeoxycholic acid-d4 in methanol (B129727).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the sulfated bile acids and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
To better understand the experimental process and the logic behind selecting an appropriate internal standard, the following diagrams are provided.
The Gold Standard Debate: A Comparative Guide to D4 vs. 13C Internal Standards for Bile Acid Quantification
For researchers, scientists, and drug development professionals in the field of metabolomics, the accurate quantification of bile acids is paramount. These complex molecules, pivotal in digestion and metabolic signaling, demand the highest analytical rigor. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such analysis, the choice of internal standard is a critical determinant of data quality and reliability. Stable isotope-labeled (SIL) internal standards are universally preferred, but a crucial choice exists within this category: deuterated (D) versus carbon-13 (13C) labeled standards.
This guide provides an objective, data-driven comparison of D4-labeled and 13C-labeled internal standards for the quantification of bile acids, offering insights into their performance differences to guide optimal analytical method development.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte throughout sample preparation, chromatography, and ionization, thereby perfectly compensating for any experimental variability.[1] While both D4 and 13C-labeled bile acids serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate analytical outcomes.
The primary distinctions lie in their chromatographic behavior, potential for isotopic interference, and ultimate impact on data accuracy and precision. 13C-labeled standards are generally considered the superior choice as they provide a more accurate representation of the native analyte's behavior.[2][3]
Quantitative Performance Metrics
| Performance Metric | D4-Labeled Internal Standard (e.g., Cholic Acid-d4) | 13C-Labeled Internal Standard (e.g., Cholic Acid-13C) | Rationale for Difference |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) | Co-elutes perfectly with the unlabeled analyte | The C-D bond is slightly shorter and stronger than the C-H bond, which can alter chromatographic interactions (the "isotope effect"). 13C labeling has a negligible effect on retention time.[2] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts in zones of ion suppression/enhancement | Excellent, provides the most accurate compensation | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the point of ionization.[5] |
| Accuracy (% Bias) | Generally acceptable, but can be higher (e.g., ±15%) | Higher accuracy, with bias typically within ±5% | Differential matrix effects due to chromatographic shifts can introduce bias in quantification for D4 standards.[2] |
| Precision (%RSD) | Good, typically <15% | Excellent, typically <10% | More effective correction for variability at every stage of the analysis leads to improved precision with 13C standards. |
| Isotopic Stability | Generally stable, but H/D exchange is a theoretical possibility in certain conditions (though unlikely for D4 on the steroid core) | Highly stable, no risk of isotope exchange | The 13C label is incorporated into the stable carbon backbone of the molecule. |
| Commercial Availability & Cost | More widely available and generally less expensive | Less common and typically more expensive to synthesize | Deuterium (B1214612) is a more common and less costly isotope for chemical synthesis. |
Experimental Protocols
To achieve accurate and reproducible quantification of bile acids, a robust and well-validated experimental protocol is essential. The following provides a detailed methodology for the analysis of bile acids in human plasma using LC-MS/MS, adaptable for either D4 or 13C-labeled internal standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing the desired D4 or 13C-labeled bile acid mixture in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute all bile acids, followed by a wash and re-equilibration step. The total run time is typically 10-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each bile acid and its corresponding internal standard. For example:
-
Cholic Acid: m/z 407.3 -> 343.3
-
Cholic Acid-d4: m/z 411.3 -> 347.3
-
Glycocholic Acid: m/z 464.3 -> 74.0
-
-
Instrument Parameters: Ion spray voltage, source temperature, and collision energy should be optimized for maximum sensitivity for the specific instrument used.
-
Mandatory Visualizations
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also crucial signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[6][7][8][9][10] These pathways regulate bile acid, lipid, and glucose metabolism.
Experimental Workflow for Bile Acid Quantification
The following diagram illustrates the key steps in a typical quantitative bioanalytical workflow for bile acids using a stable isotope-labeled internal standard.
Conclusion and Recommendation
The choice between D4 and 13C-labeled internal standards for bile acid analysis represents a trade-off between cost and ultimate data quality. While D4-labeled standards are more accessible and can provide acceptable results for many applications, they are susceptible to the deuterium isotope effect, which can lead to chromatographic shifts and potentially compromise accuracy due to differential matrix effects.
For research, clinical, and drug development applications demanding the highest levels of accuracy, precision, and reliability, 13C-labeled internal standards are the unequivocally superior choice. Their ability to perfectly co-elute with the native analyte ensures the most effective compensation for all sources of analytical variability, leading to the most robust and defensible quantitative data. When embarking on bile acid analysis, researchers should carefully consider the specific requirements of their study and, where the highest data quality is paramount, invest in the use of 13C-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-Sulfo-glycodeoxycholic acid: LC-MS Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-Sulfo-glycodeoxycholic acid, utilizing 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard, against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
3-Sulfo-glycodeoxycholic acid is a sulfated, glycine-conjugated secondary bile acid. The quantification of sulfated bile acids is crucial in various research areas, including the study of liver diseases, drug-induced cholestasis, and the gut microbiome's role in metabolism. LC-MS has emerged as the gold standard for bile acid analysis due to its high sensitivity and specificity.[1][2] This guide focuses on the validation of an LC-MS method using a deuterated internal standard for accurate and precise quantification.
Experimental Protocols
LC-MS/MS Method for 3-Sulfo-glycodeoxycholic acid
This section details a typical experimental protocol for the quantitative analysis of 3-Sulfo-glycodeoxycholic acid in a biological matrix (e.g., plasma, serum) using LC-MS/MS with 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard, 3-Sulfo-glycodeoxycholic acid-d4.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analyte and then re-equilibrating the column.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both 3-Sulfo-glycodeoxycholic acid and its deuterated internal standard (3-Sulfo-glycodeoxycholic acid-d4) are monitored for quantification.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Bile Acid Quantification: An Inter-laboratory Comparison Guide
A detailed examination of analytical methods for bile acid quantification reveals both consensus and variability across laboratories, highlighting the critical need for standardization in clinical and research settings. This guide provides an objective comparison of current methodologies, supported by inter-laboratory experimental data, to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques.
Bile acids, crucial signaling molecules in metabolic regulation, are increasingly recognized for their role in health and disease. Consequently, the accurate and reproducible quantification of bile acids in biological matrices is paramount. While various analytical platforms are available, their performance can differ, leading to discrepancies in results between laboratories. This guide delves into the findings of inter-laboratory comparison studies and proficiency testing schemes to offer a clear perspective on the current state of bile acid analysis.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the quantification of individual bile acids due to its high sensitivity, specificity, and multiplexing capabilities.[1] A recent international "Ring Trial" involving six European laboratories provided valuable insights into the inter-laboratory performance of LC-MS/MS for the quantification of nine key bile acids in human and murine serum.[2]
Key Performance Metrics from an Inter-laboratory Study
The "Ring Trial" assessed the accuracy and reproducibility of bile acid quantification at both low and high physiological concentrations. The results, summarized in the table below, demonstrate the current capabilities of leading laboratories in the field.
| Bile Acid | Concentration Level | Target Value (µM) | Mean Reported Value (µM) | Accuracy (%) | Inter-laboratory CV (%) |
| Cholic Acid (CA) | Low | 0.1 | 0.11 | 110 | 15 |
| High | 1.0 | 0.98 | 98 | 12 | |
| Chenodeoxycholic Acid (CDCA) | Low | 0.1 | 0.12 | 120 | 18 |
| High | 1.0 | 1.05 | 105 | 14 | |
| Deoxycholic Acid (DCA) | Low | 0.05 | 0.06 | 120 | 20 |
| High | 0.5 | 0.53 | 106 | 15 | |
| Glycocholic Acid (GCA) | Low | 0.05 | 0.05 | 100 | 12 |
| High | 0.5 | 0.48 | 96 | 10 | |
| Taurocholic Acid (TCA) | Low | 0.05 | 0.06 | 120 | 18 |
| High | 0.5 | 0.52 | 104 | 13 | |
| α-muricholic acid (α-MCA) | Low | 0.2 | 0.23 | 115 | 22 |
| High | 2.0 | 2.1 | 105 | 18 | |
| β-muricholic acid (β-MCA) | Low | 0.2 | 0.25 | 125 | 25 |
| High | 2.0 | 2.2 | 110 | 20 | |
| ω-muricholic acid (ω-MCA) | Low | 0.1 | 0.13 | 130 | 28 |
| High | 1.0 | 1.15 | 115 | 23 | |
| Lithocholic Acid (LCA) | Low | 0.02 | 0.03 | 150 | 35 |
| High | 0.2 | 0.25 | 125 | 30 |
Data synthesized from the "Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility" by Haange et al. (2022). The table presents a simplified summary for illustrative purposes.
The data reveals that while accuracy is generally good for most bile acids, with mean reported values falling within 20% of the target concentrations, there is notable inter-laboratory variability, as indicated by the coefficients of variation (CVs). This variability is more pronounced for less abundant or more hydrophobic bile acids like lithocholic acid (LCA).
Ensuring Quality: The Role of External Quality Assessment (EQA) Schemes
To monitor and improve the quality of bile acid testing, External Quality Assessment (EQA) or Proficiency Testing (PT) schemes are essential. Organizations like the Welsh External Quality Assessment Scheme (WEQAS) and the UK National External Quality Assessment Service (UK NEQAS) provide such programs for total bile acids.[1][3]
These schemes involve the regular distribution of serum samples with undisclosed, but known, concentrations of specific bile acids to participating laboratories. The laboratories analyze the samples using their routine methods and report their results back to the EQA provider. The provider then assesses the performance of each laboratory by comparing their results to the target values, which are often determined using a high-order reference method like Isotope Dilution-Gas Chromatography/Mass Spectrometry (ID-GC/MS).[4]
Participation in these schemes allows laboratories to:
-
Benchmark their performance against their peers.
-
Identify potential biases or inaccuracies in their methods.
-
Take corrective actions to improve the quality of their results.
The WEQAS program, for instance, distributes samples containing a mixture of cholic acid and deoxycholic acid to assess laboratory performance in measuring total bile acids, a key diagnostic marker for conditions like intrahepatic cholestasis of pregnancy.[3]
Experimental Protocols: A Closer Look at the "Ring Trial" Methodology
The "Ring Trial" provides a transparent and detailed experimental protocol that serves as a valuable reference for laboratories aiming to establish or refine their bile acid quantification methods.
Sample Preparation (as per the "Ring Trial")
-
Thawing and Aliquoting: Serum samples were thawed on ice and aliquoted to minimize freeze-thaw cycles.
-
Protein Precipitation: A volume of 50 µL of serum was mixed with 200 µL of ice-cold methanol (B129727) containing a suite of isotopically labeled internal standards.
-
Vortexing and Centrifugation: The mixture was vortexed for 10 minutes at 4°C, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: The supernatant was carefully transferred to a new microtube.
-
Evaporation and Reconstitution: The supernatant was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in 100 µL of the initial mobile phase.
LC-MS/MS Analysis (Representative Parameters)
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Gradient Elution: A gradient was employed to separate the various bile acids over a run time of approximately 15-20 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of each bile acid, with specific precursor-to-product ion transitions.
References
The Analytical Edge: Comparing 3-Sulfo-glycodeoxycholic acid-d4 and Non-Sulfated Internal Standards in Bile Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. This guide provides an in-depth comparison of 3-Sulfo-glycodeoxycholic acid-d4, a sulfated internal standard, against commonly used non-sulfated deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
The fundamental role of an internal standard in LC-MS/MS is to mimic the behavior of the analyte throughout the analytical process, from sample extraction to ionization in the mass spectrometer. By doing so, it can effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification. Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard as their physicochemical properties are nearly identical to their endogenous counterparts.
Bile acids represent a complex class of molecules with significant structural diversity, including unconjugated, glycine- or taurine-conjugated, and sulfated forms. This diversity presents a challenge for accurate quantification, as the behavior of each subclass can vary during sample preparation and analysis. The ideal approach is to use a SIL-IS for each individual bile acid being measured. However, this is often not practical due to the large number of bile acids and the commercial availability of corresponding standards. A scientifically sound alternative is to use an internal standard from the same structural class as the analyte of interest.
This guide focuses on the critical comparison between a sulfated internal standard, 3-Sulfo-glycodeoxycholic acid-d4, and various non-sulfated internal standards for the comprehensive analysis of the bile acid pool.
Performance Comparison: Sulfated vs. Non-Sulfated Internal Standards
| Performance Metric | 3-Sulfo-glycodeoxycholic acid-d4 as IS for Sulfated Bile Acids | Non-Sulfated IS (e.g., GCDCA-d4) for Sulfated Bile Acids | 3-Sulfo-glycodeoxycholic acid-d4 as IS for Non-Sulfated Bile Acids | Non-Sulfated IS (e.g., GCDCA-d4) for Non-Sulfated Bile Acids |
| Accuracy | High | Moderate to Low | Moderate to Low | High |
| Precision | High | Moderate | Moderate | High |
| Correction for Matrix Effects | Excellent | Partial | Partial | Excellent |
| Extraction Recovery Mimicry | Excellent | Partial | Partial | Excellent |
| Ionization Suppression/Enhancement Compensation | Excellent | Partial | Partial | Excellent |
| Linearity (r²) of Calibration Curve | ≥ 0.99 | Potentially lower | Potentially lower | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Low | Potentially higher | Potentially higher | Low |
Key Takeaway: The use of a sulfated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 is expected to provide the most accurate and precise quantification for sulfated bile acid species. This is because its structure most closely resembles that of the sulfated analytes, ensuring it behaves similarly during extraction and ionization. Conversely, non-sulfated internal standards are the optimal choice for quantifying non-sulfated bile acids. When analyzing a mixed panel of bile acids, a combination of both sulfated and non-sulfated internal standards is the most robust approach to achieve high-quality data for all analyte classes.
Experimental Protocols
To provide a practical context, here are detailed methodologies for bile acid analysis using internal standards.
Protocol 1: Protein Precipitation for Serum/Plasma Bile Acid Analysis
This protocol is a common and straightforward method for preparing serum or plasma samples for LC-MS/MS analysis.
-
Sample Preparation:
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (a mixture of 3-Sulfo-glycodeoxycholic acid-d4 and non-sulfated deuterated internal standards in methanol).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Bile Acid Analysis
SPE is often used for urine samples to remove interfering salts and other matrix components, leading to a cleaner extract.
-
Sample Preparation:
-
To 100 µL of urine, add 10 µL of the internal standard working solution.
-
Dilute the sample with 900 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard need to be optimized.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of bile acids, the following diagrams are provided.
The Gold Standard for Accuracy: A Performance Review of Deuterated Bile Acid Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated bile acid standards against other alternatives, supported by experimental data, to underscore their superior performance in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The complex nature of biological matrices presents a significant challenge in the accurate measurement of endogenous compounds like bile acids. Matrix effects, including ion suppression or enhancement, along with variability in sample preparation and instrument response, can introduce significant inaccuracies. The use of an internal standard (IS) that closely mimics the physicochemical properties of the analyte is paramount to compensate for these variations. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, have emerged as the "gold standard" for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][2]
Deuterated bile acid standards are molecules in which one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the native bile acid but has a distinct mass-to-charge ratio (m/z), allowing it to be differentiated by the mass spectrometer. This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability throughout the entire experimental workflow.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is consistently demonstrated in their performance across key validation parameters. While an exact structural analog may seem like a cost-effective option, its different physicochemical properties can lead to dissimilar behavior during analysis, resulting in compromised data quality.
Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards
| Performance Metric | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Superior Performance of Deuterated IS |
| Accuracy | High (typically 95-105% of the true value) | Variable (can be significantly biased) | Co-elution and identical ionization behavior ensure that the deuterated IS experiences the same matrix effects as the analyte, leading to accurate correction.[3][4] |
| Precision (%RSD) | Low (typically <15%) | Higher (often >15%) | The consistent correction for variability at each stage of the analysis results in lower relative standard deviation (RSD) and therefore higher precision.[3][4] |
| Matrix Effect | Effectively compensated | Incomplete compensation | Because the deuterated IS has virtually identical properties to the analyte, it is affected by the matrix in the same way, allowing for effective normalization of the signal.[2][5] |
| Linearity (r²) | Excellent (typically >0.99) | Good to moderate | The reliable correction provided by the deuterated IS contributes to a more consistent and linear response across a range of concentrations. |
| Recovery | Similar to analyte | Can differ from analyte | The chemical identity between the deuterated IS and the analyte ensures they behave similarly during extraction and sample processing, leading to comparable recoveries. |
This table summarizes expected performance characteristics based on established principles of bioanalysis and supporting data from various studies.
Experimental Data Supporting the Use of Deuterated Standards
A systematic comparison of different stable isotope-labeled internal standards for the analysis of tauro-conjugated bile acids demonstrated that the use of a SIL-IS that structurally matches the endogenous analyte provides the highest data quality in terms of precision and accuracy.[3][4] The study highlighted that data generated without an appropriate IS can be of poor quality and may not be suitable for biomarker discovery.[3][4]
The following tables present typical validation data for the quantification of various bile acids in human plasma using a robust LC-MS/MS method with corresponding deuterated internal standards.
Table 2: Method Validation Data for Bile Acid Quantification using Deuterated Internal Standards
| Bile Acid Analyte | Linearity Range (ng/mL) | r² | Accuracy (%) | Precision (%RSD) |
| Cholic Acid (CA) | 5 - 5000 | >0.99 | 98.5 - 102.3 | < 8.5 |
| Chenodeoxycholic Acid (CDCA) | 5 - 5000 | >0.99 | 97.9 - 103.1 | < 9.1 |
| Deoxycholic Acid (DCA) | 5 - 5000 | >0.99 | 96.8 - 104.5 | < 10.2 |
| Glycocholic Acid (GCA) | 5 - 5000 | >0.99 | 99.1 - 101.7 | < 7.8 |
| Taurocholic Acid (TCA) | 5 - 5000 | >0.99 | 98.2 - 102.9 | < 8.9 |
Data is representative of typical performance and is compiled from method validation reports utilizing deuterated internal standards.
Experimental Protocols
Achieving accurate and reproducible quantification of bile acids relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the analysis of bile acids in human serum using deuterated internal standards.
Sample Preparation
-
To 50 µL of human serum, add 10 µL of a working solution containing a mixture of deuterated bile acid internal standards in methanol.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard are monitored.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for the superiority of deuterated standards, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
The Gold Standard in Bile Acid Quantification: A Comparative Guide to Internal Standards in LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced liver injury. The choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality and reliability. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to inform the selection of the most appropriate method for your research.
The use of an internal standard (IS) is fundamental in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and matrix effects. In bile acid analysis, the complexity of the biological matrix and the structural diversity of bile acids themselves necessitate a robust internal standard strategy. The ideal IS should mimic the behavior of the analyte of interest throughout the analytical process. This guide compares the performance of three common types of internal standards: stable isotope-labeled (SIL) deuterated internal standards that are matched to each analyte, a single or limited number of deuterated internal standards for an entire panel, and non-deuterated structural analogs.
Performance Comparison of Internal Standards
The consensus in the scientific literature is that the use of a stable isotope-labeled internal standard that is a direct analog of the analyte provides the highest data quality in terms of accuracy and precision.[1] This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.
| Internal Standard Strategy | Typical Accuracy (% Bias) | Typical Precision (%RSD) | Key Advantages | Key Disadvantages |
| Matched Deuterated IS | < ±15%[2][3] | < 15%[2][3][4] | Highest accuracy and precision; effectively corrects for matrix effects and procedural losses. | Higher cost; requires synthesis and characterization of individual labeled compounds. |
| Single/Limited Deuterated IS | Variable, can be > ±20% | Can be > 20% | More cost-effective than a full set of matched standards. | May not adequately correct for all analytes, especially those with different retention times or ionization efficiencies. |
| Structural Analog IS | Highly variable, can be significant | Often poorer than SIL-IS | Readily available and lower cost. | Different physicochemical properties can lead to inaccurate correction for matrix effects and procedural variations. |
The Critical Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis.[1] A well-chosen internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification. Deuterated internal standards are particularly effective in this regard as they co-elute with the analyte.
Experimental Protocols
Below are detailed methodologies for the quantification of bile acids in human serum using a deuterated internal standard approach with LC-MS/MS.
Sample Preparation: Protein Precipitation
This protocol outlines a common and effective method for extracting bile acids from a serum matrix.
-
Thaw Samples: Thaw frozen serum samples on ice.
-
Aliquoting: Aliquot 50 µL of serum into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a methanolic solution containing the deuterated internal standards for each bile acid being quantified.[5]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.[6]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vials: Transfer the final supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis
This section provides a general framework for the chromatographic separation and mass spectrometric detection of bile acids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., 2.1 x 100 mm, 1.9 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 2:1, v/v) with 0.1% formic acid.[5]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the various bile acids over a run time of approximately 15-20 minutes.
-
Column Temperature: Maintained at 40°C.[5]
-
Injection Volume: 10 µL.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding deuterated internal standard. For example, glycine-conjugated bile acids often produce a product ion at m/z 74, while taurine-conjugated bile acids produce a product ion at m/z 80.[4]
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable LC-MS/MS assay for bile acid quantification. The available data strongly support the use of matched stable isotope-labeled (deuterated) internal standards as the gold standard, providing the highest levels of accuracy and precision. While other approaches may be more cost-effective, they come with a greater risk of analytical error. For researchers aiming for the most dependable quantitative data in the study of bile acid metabolism, the investment in a comprehensive panel of deuterated internal standards is well-justified.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study | MDPI [mdpi.com]
- 4. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Kit for LC-MS [sigmaaldrich.com]
Performance Characteristics of 3-Sulfo-glycodeoxycholic acid-d4 in Bile Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the selection of an appropriate internal standard is paramount for robust and reliable analytical methods. This guide provides a comparative overview of the expected performance of 3-Sulfo-glycodeoxycholic acid-d4 as an internal standard in calibration curves for bile acid analysis, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific calibration data for 3-Sulfo-glycodeoxycholic acid-d4 as a calibrant is not extensively published, its use as a deuterated internal standard is well-established. This guide draws upon performance data from structurally similar deuterated bile acids to provide a comprehensive comparison.
Linearity and Range of Bile Acid Calibration Curves
The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), and its effective concentration range are critical performance metrics. The following table summarizes these parameters for various bile acids, including those for which 3-Sulfo-glycodeoxycholic acid-d4 would be a suitable internal standard. This data is compiled from various LC-MS/MS-based studies.
| Analyte | Internal Standard | Calibration Range | Linearity (R²) | Analytical Method |
| 15 Major Human Bile Acids | Deuterated Bile Acids Mix | 5 ng/mL - 5000 ng/mL | >0.99 | LC-MS/MS[1] |
| Free, Conjugated, and Sulfated Bile Acids | Deuterated Bile Acids Mix | 1 nM - 1000 nM | >0.995 | LC-MS/MS[2] |
| 22 Types of Bile Acids | Cholic acid-d5 | 0.1 ng - 500 ng | Not Specified | GC-MS[3] |
| Glycodeoxycholic acid (GDCA) | Glycodeoxycholic acid-d4 | Not Specified | Not Specified | LC-MS[4] |
| Various Bile Acids | Deuterated Bile Acids Mix | 0.5 nmol/L - 15,000 nmol/L | Not Specified | LC-MS/MS[5] |
| 7α-hydroxy-4-cholesten-3-one (C4) | Deuterated C4 | Not Specified | 1.000 | LC-MS/MS[6] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating analytical methods. Below is a typical workflow for the quantification of bile acids using LC-MS/MS with a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4.
Sample Preparation (Protein Precipitation)
-
To 200 µL of serum, plasma, or other biological matrix, add 20 µL of an internal standard working solution containing 3-Sulfo-glycodeoxycholic acid-d4 (concentration will depend on the expected analyte concentration).
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 60 °C).
-
Reconstitute the dried extract in a suitable solvent, such as 200 µL of 35% methanol (B129727) in water, for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase C18 column.[2][8]
-
Mobile Phase: A common mobile phase consists of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) as additive A, and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.[1][8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[2] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[5]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in generating a calibration curve for bile acid analysis.
Caption: Workflow for generating a bile acid calibration curve.
Logical Relationship in Quantification
The relationship between the analyte, internal standard, and the resulting calibration curve is fundamental to accurate quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
The use of deuterated internal standards, such as 3-Sulfo-glycodeoxycholic acid-d4, is a cornerstone of accurate and precise bile acid quantification by LC-MS/MS. While specific performance data for 3-Sulfo-glycodeoxycholic acid-d4 as a calibrant is limited, the data from analogous deuterated standards demonstrate that methods employing these compounds achieve excellent linearity (R² > 0.99) over a wide dynamic range. The provided experimental protocol offers a robust starting point for method development, and the diagrams illustrate the essential workflows and relationships in this analytical approach. For researchers in drug development and related fields, leveraging these methodologies will ensure high-quality, reproducible data in the study of bile acid metabolism.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shimadzu.com [shimadzu.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Assessing the Isotopic Purity of 3-Sulfo-glycodeoxycholic acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise assessment of isotopic purity is paramount for the reliable application of deuterated standards in quantitative analytical studies. This guide provides a comprehensive comparison of 3-Sulfo-glycodeoxycholic acid-d4 with alternative deuterated bile acids, supported by experimental data and detailed protocols for isotopic purity determination.
Product Performance Comparison
3-Sulfo-glycodeoxycholic acid-d4 is a deuterated analog of the endogenous bile acid 3-Sulfo-glycodeoxycholic acid. It is primarily utilized as an internal standard in mass spectrometry-based quantification of bile acids in biological matrices. Its performance is critically dependent on its isotopic purity, which is the percentage of the compound that is enriched with the desired number of deuterium (B1214612) atoms. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to more accurate and precise quantification.
When selecting a deuterated standard, researchers should consider not only the isotopic purity but also the chemical purity and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Alternative Deuterated Bile Acid Standards
Several other deuterated bile acids are commercially available and can be considered as alternatives, depending on the specific analytical needs. These include:
-
Glycochenodeoxycholic acid-d4 (GCDCA-d4): A deuterated form of a primary conjugated bile acid.
-
Glycodeoxycholic Acid-d5: Another deuterated version of glycodeoxycholic acid with a different number of deuterium labels.
-
Chenodeoxycholic Acid-d4: A deuterated primary bile acid.
-
Glycolithocholic Acid-d4: A deuterated secondary conjugated bile acid.
The choice of internal standard should ideally match the physicochemical properties of the analyte of interest as closely as possible to account for variations during sample preparation and analysis.
Quantitative Data Summary
The isotopic purity of commercially available deuterated standards is typically determined by the manufacturer and provided in the Certificate of Analysis. This data is crucial for evaluating the suitability of a particular batch for a given application. Below is a table summarizing representative isotopic purity data for two commercially available deuterated bile acids, illustrating the level of detail to expect.
| Compound | Lot Number | Isotopic Purity Specification | Measured Isotopic Distribution |
| Glycodeoxycholic Acid-d5 | 4-NZZ-144-2 | >95% | d0 = 0.48%, d1 = 0.03%, d2 = 0.03%, d3 = 0.76%, d4 = 10.22%, d5 = 88.49% [1] |
| Glycolithocholic Acid-d4 | GR-19-073 | 99% atom D | Conforms (shows peak at m/z = 436.34 [M-H]-) |
| Glycochenodeoxycholic Acid-d4 | N/A | ≥99% deuterated forms (d1-d4); ≤1% d0[2] | Not specified in provided document |
Note: The data presented is for illustrative purposes and is based on publicly available Certificates of Analysis for similar compounds. Researchers should always refer to the CoA provided with the specific lot of 3-Sulfo-glycodeoxycholic acid-d4 they are using.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like 3-Sulfo-glycodeoxycholic acid-d4 is most accurately performed using high-resolution mass spectrometry (HR-MS).[3][4] This technique allows for the separation and quantification of ions with very small mass differences, enabling the resolution of the different isotopologues (molecules that differ only in their isotopic composition).
Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for assessing the isotopic purity of 3-Sulfo-glycodeoxycholic acid-d4.
1. Sample Preparation:
-
Prepare a stock solution of 3-Sulfo-glycodeoxycholic acid-d4 in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for bile acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution should be optimized to achieve good chromatographic separation of the analyte from any potential interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. High-Resolution Mass Spectrometry (HR-MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Scan Mode: Full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
-
Mass Range: A mass range that includes the molecular ions of the unlabeled (d0) and all deuterated (d1-d4) forms of 3-Sulfo-glycodeoxycholic acid.
-
Data Acquisition: Acquire data in profile mode to accurately determine the peak shape and intensity of each isotopologue.
4. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peaks of each expected isotopologue (M, M+1, M+2, M+3, M+4).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.
-
The isotopic purity is reported as the percentage of the desired deuterated form (d4).
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the key steps involved in the experimental workflow for assessing the isotopic purity of 3-Sulfo-glycodeoxycholic acid-d4.
Caption: Workflow for Isotopic Purity Assessment of 3-Sulfo-glycodeoxycholic acid-d4.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Glycodeoxycholic Acid: Enhancing Metabolic Stability for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, is a critical signaling molecule in various physiological processes, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1] Its therapeutic potential is significant, yet like many small molecules, its efficacy can be limited by metabolic instability. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, offers a promising approach to enhance the metabolic profile of GDCA, potentially leading to improved pharmacokinetic properties and therapeutic outcomes.[2] This guide provides a comparative analysis of different deuterated positions in glycodeoxycholic acid, supported by experimental data and methodologies, to aid researchers in the development of novel, more robust bile acid-based therapeutics.
The Rationale for Deuterating Glycodeoxycholic Acid
The primary mechanism by which deuteration enhances metabolic stability is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP) monooxygenases, to break.[3] This can significantly slow down the rate of metabolism at the site of deuteration, leading to a longer half-life, increased systemic exposure, and potentially a more favorable therapeutic window.[4]
Key Metabolic Sites of Glycodeoxycholic Acid
Understanding the primary sites of metabolism on the GDCA molecule is crucial for determining the most effective positions for deuteration. The metabolic landscape of deoxycholic acid (DCA), the steroidal precursor to GDCA, is well-characterized. The major metabolic transformations occur on the steroid nucleus through hydroxylation reactions catalyzed predominantly by the CYP3A family of enzymes.[5][6]
The principal sites of hydroxylation on the deoxycholic acid backbone are:
-
1β-hydroxylation: This is a major metabolic pathway for DCA, specifically catalyzed by CYP3A4 and CYP3A7.[5][7]
-
6α-hydroxylation: This is another significant route of DCA metabolism.[8]
-
7α-hydroxylation: This hydroxylation can also occur, converting DCA back into cholic acid.[9]
Deuteration at these specific positions is hypothesized to significantly impede metabolic degradation, thereby enhancing the stability of the GDCA molecule.
Comparative Analysis of Deuterated Glycodeoxycholic Acid Isotopologues
While direct head-to-head comparative studies of different deuterated GDCA isotopologues are not yet available in the public domain, we can infer the potential benefits of deuteration at key metabolic "soft spots." The following table summarizes the predicted impact of deuteration at these positions on the metabolic stability of GDCA.
| Deuterated Position | Predicted Metabolic Stability | Rationale | Potential Advantages |
| 1-d-GDCA | High | The 1β-position is a primary site for CYP3A4-mediated hydroxylation. Deuteration at C-1 would directly block this major metabolic pathway.[5] | Significantly increased half-life and systemic exposure. Reduced formation of the 1β-hydroxy-GDCA metabolite. |
| 6-d-GDCA | Moderate to High | The 6α-position is another key site of hydroxylation. Deuterating this position would protect against this metabolic route.[8] | Increased metabolic stability, potentially leading to improved pharmacokinetic profiles. |
| 7-d-GDCA | Moderate | Deuteration at the 7α-position would inhibit re-hydroxylation to cholic acid derivatives, preserving the secondary bile acid structure of GDCA.[9] | Maintenance of the specific signaling properties of GDCA by preventing its conversion to a primary bile acid. |
| Multi-Deuterated GDCA (e.g., d4-GDCA) | Very High | Commercially available d4-GDCA is typically deuterated on the steroid nucleus.[10] Simultaneous deuteration at multiple metabolic hotspots would offer the most robust protection against enzymatic degradation. | Maximum metabolic stability, leading to the most significant improvements in pharmacokinetic parameters. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted benefits of deuterating GDCA at different positions, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative analysis.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of different deuterated GDCA isotopologues in liver microsomes.
Methodology:
-
Incubation: Incubate each deuterated GDCA isotopologue and non-deuterated GDCA (as a control) with human or rat liver microsomes fortified with NADPH as a cofactor.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[11]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer t½ and lower CLint indicate greater metabolic stability.[4]
Receptor Activation Assays (FXR and TGR5)
Objective: To determine if deuteration alters the ability of GDCA to activate its primary receptors.
Methodology:
-
Cell Lines: Utilize cell lines engineered to express FXR or TGR5 and a reporter gene (e.g., luciferase) under the control of a bile acid-responsive promoter.
-
Treatment: Treat the cells with a range of concentrations of each deuterated GDCA isotopologue and non-deuterated GDCA.
-
Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound. Similar EC50 values would indicate that deuteration does not significantly impact receptor activation.[12][13]
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of different deuterated GDCA isotopologues in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer a single oral or intravenous dose of each deuterated GDCA isotopologue and non-deuterated GDCA to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[15]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context of GDCA, the following diagrams are provided.
Caption: Experimental workflow for comparing deuterated GDCA isotopologues.
Caption: Simplified signaling pathways of Glycodeoxycholic Acid (GDCA).
Conclusion
The strategic deuteration of glycodeoxycholic acid at its primary metabolic sites presents a compelling strategy for enhancing its therapeutic potential. By slowing down its metabolic degradation, particularly at the 1β and 6α positions, it is anticipated that deuterated GDCA analogues will exhibit superior pharmacokinetic profiles, including increased half-life and bioavailability. This, in turn, could lead to more effective and convenient dosing regimens for the treatment of metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a clear path forward for the systematic evaluation and comparison of different deuterated GDCA isotopologues, ultimately paving the way for the development of next-generation bile acid therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxylation of cholic, chenodeoxycholic, and deoxycholic acids in patients with intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycodeoxycholic acid as alternative treatment in 3β-hydroxy-Δ5-C27-steroid-oxidoreductase: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis | PLOS One [journals.plos.org]
- 13. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt: A Guide for Laboratory Professionals
For Immediate Release – Researchers and laboratory personnel handling 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this sulfated, deuterated bile acid analog. Due to its chemical nature and potential hazards, this compound cannot be disposed of as common waste.
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a specialized chemical used in metabolic research and diagnostics. While comprehensive toxicological data is not widely available, safety data sheets (SDS) for structurally similar compounds indicate potential hazards. These include irritation upon contact with skin, eyes, or the respiratory tract, and potential harm if ingested.[1][2][3] Furthermore, related compounds have been noted as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release.[1]
Key Safety and Hazard Information
Proper handling and disposal are predicated on understanding the potential risks associated with this chemical. The following table summarizes key hazard information extrapolated from analogous compounds.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation, Dermal) | May be harmful if swallowed, inhaled, or in contact with skin.[1][2] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area or fume hood. |
| Irritation (Skin, Eye, Respiratory) | May cause skin, eye, and respiratory tract irritation.[1][2][3] | Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water. |
| Environmental Hazard | Potentially toxic to aquatic organisms with long-lasting effects.[1] | Do not allow the product to enter drains or waterways.[1] |
Step-by-Step Disposal Protocol
The disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.[4]
1. Waste Identification and Segregation:
-
Treat all 3-Sulfo-glycodeoxycholic acid-d4 disodium salt waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
-
Segregate this waste stream from other types of laboratory waste, such as biological, radioactive, or non-hazardous materials, to prevent chemical reactions and ensure proper disposal pathways.[5][6]
2. Waste Collection and Containment:
-
Collect waste in a designated, properly sealed, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "3-Sulfo-glycodeoxycholic acid-d4 disodium salt"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid Waste," "Aqueous Solution with...")
-
The accumulation start date (the date the first piece of waste was added).
-
Associated hazard pictograms if required by your institution (e.g., exclamation mark for irritant, environmental hazard).
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
-
The SAA should be a secondary containment bin or tray to capture any potential leaks.
-
Ensure the SAA is located away from general traffic areas and incompatible chemicals.
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Do not attempt to dispose of this chemical down the drain, in regular trash, or through evaporation in a fume hood.[8] These methods are prohibited and environmentally harmful.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt from the point of generation to final removal from the laboratory.
References
- 1. isotope.com [isotope.com]
- 2. esschemco.com [esschemco.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling 3-Sulfo-glycodeoxycholic acid-d4 disodium
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Researchers and laboratory personnel must familiarize themselves with the potential hazards associated with this compound and the appropriate measures to mitigate risks. The following information, compiled from safety data sheets of structurally similar compounds, offers a comprehensive guide to personal protective equipment, emergency procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling 3-Sulfo-glycodeoxycholic acid-d4 disodium. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder form to minimize inhalation of dust particles.[1] |
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the stability of the compound and preventing accidental exposure.
| Procedure | Guideline |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust and vapor concentrations.[2] Avoid formation of dust and aerosols.[3] Practice good industrial hygiene: wash hands before breaks and after handling.[2] |
| Storage | Store in a tightly sealed container in a freezer at -20°C.[2][4] Protect from light.[2] |
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup:
In the case of a spill, avoid breathing dust.[2] For non-emergency personnel, evacuate the area. Emergency responders should wear appropriate protective equipment.[2]
For containment, mechanically collect the material (e.g., sweeping, shoveling) and place it into a suitable, labeled container for disposal.[2]
Disposal:
This material and its container must be disposed of in a safe way, in accordance with federal, state, and local environmental regulations.[2] It is recommended to contact a licensed professional waste disposal service.[2] Do not allow the product to enter drains or waterways.[3]
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling, the following diagram illustrates the workflow from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Sulfo-glycodeoxycholic acid-d4 disodium.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
